Product packaging for Misoprostol a(Cat. No.:CAS No. 58682-86-3)

Misoprostol a

Cat. No.: B139136
CAS No.: 58682-86-3
M. Wt: 364.5 g/mol
InChI Key: OCWJVIUDOHXKHI-PWNUKQCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Misoprostol (B33685) Research and Development

The journey of misoprostol research began in 1973 with its development by the pharmaceutical company Searle (now Pfizer). tandfonline.com The primary goal was to create a medication for the treatment and prevention of gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs). bohrium.compatsnap.com As a synthetic analog of prostaglandin (B15479496) E1, misoprostol was designed to have antisecretory and cytoprotective effects on the gastric and duodenal mucosa. bohrium.com It received U.S. Food and Drug Administration (FDA) approval in 1988 for this indication and was marketed under the brand name Cytotec®. tandfonline.compopcouncil.org

The uterotonic properties of prostaglandins (B1171923) were known, and consequently, the effect of misoprostol on the uterus was initially considered a side effect. bmj.com This led to a contraindication for its use in pregnant women unless effective contraception was being used. nih.gov However, this very side effect would soon pivot the direction of misoprostol research. In the 1980s, reports began to emerge from Latin America, particularly Brazil, of women using misoprostol to induce abortion. wikipedia.orgheyjane.com This off-label use, driven by women's own experiences and informal knowledge sharing, highlighted the compound's potent effects on the uterus and laid the groundwork for a new wave of academic investigation. tandfonline.com

Evolution of Research Foci on Misoprostol Applications

The initial research focus on misoprostol was squarely in the realm of gastroenterology. Multicenter, randomized, double-blind, controlled studies were conducted to evaluate its efficacy in healing gastric and duodenal ulcers, comparing it with placebo and existing treatments like cimetidine (B194882). bohrium.com These studies established its effectiveness in ulcer healing and its superiority in preventing NSAID-induced gastropathy. bohrium.comnih.gov

Following the anecdotal evidence from Latin America, the 1990s saw a significant shift in research towards obstetrics and gynecology. popcouncil.org Researchers began to formally investigate its potential for a range of women's health indications. This led to a burgeoning of studies on its use for labor induction, cervical ripening, and the management of postpartum hemorrhage. frontiersin.orgglowm.comgynuity.org

A pivotal area of research has been its application in medical abortion, both alone and in combination with other drugs like mifepristone (B1683876) or methotrexate (B535133). patsnap.compopcouncil.org Early studies explored its efficacy for first-trimester pregnancy termination, with subsequent research refining regimens and exploring its use in later gestations. popcouncil.orgglowm.com The development of different administration routes, including oral, vaginal, and sublingual, has also been a key area of investigation to optimize efficacy and manage side effects. glowm.com

The following table provides a summary of the evolution of key research areas for misoprostol:

Evolution of Misoprostol Research Applications

Decade Primary Research Focus Key Research Findings & Developments
1970s GastroenterologyDevelopment and synthesis of misoprostol as a prostaglandin E1 analog for treating gastric ulcers. bohrium.comwikipedia.org
1980s Gastroenterology & Emergence of Off-Label UseFDA approval for prevention of NSAID-induced ulcers. tandfonline.compopcouncil.org Emergence of off-label use for abortion in Latin America. wikipedia.orgnyu.edu
1990s Obstetrics & GynecologyFormal investigation into its use for labor induction, cervical ripening, and medical abortion. popcouncil.orgbmj.com
2000s Obstetrics & GynecologyExtensive research on its role in preventing and treating postpartum hemorrhage, and its use in combination with mifepristone for medical abortion. heyjane.comwiseguyreports.com
2010s - Present Global Health & AccessFocus on its potential to improve reproductive health outcomes in low-resource settings due to its stability and ease of administration. frontiersin.orgnih.gov Research into self-managed abortion and its accessibility. ibisreproductivehealth.org

Global Research Landscape and Accessibility of Misoprostol Studies

The research on misoprostol has a distinctly global character, driven by its potential to address significant health challenges worldwide, particularly in reproductive health. frontiersin.orgnih.gov Dramatic increases in misoprostol sales have been reported globally, reflecting its widespread use for various obstetric indications. ceped.org

A significant body of research has focused on the use of misoprostol in low- and middle-income countries, where access to other uterotonic drugs like oxytocin (B344502) may be limited due to factors like the need for refrigeration. frontiersin.orgnih.gov Studies have demonstrated its potential to reduce maternal mortality and morbidity from postpartum hemorrhage and unsafe abortion in these settings. frontiersin.orgnih.gov

The accessibility of research on misoprostol has also evolved. Initially, research was primarily published in specialized medical journals. However, with the recognition of its public health importance, organizations like the World Health Organization (WHO) have played a crucial role in synthesizing and disseminating evidence-based guidelines for its use. allaboveall.orgguttmacher.org The rise of open-access publishing has further increased the availability of research findings to a broader audience of healthcare providers, policymakers, and the public.

Despite this, challenges remain. The off-label nature of many of its uses has meant that research and development have often proceeded in an ad hoc manner, without a formal, centralized plan for registration and introduction for all its indications. popcouncil.org Furthermore, the legal and political controversies surrounding some of its applications can create barriers to conducting and disseminating research in certain regions. Nevertheless, the global research community continues to actively investigate the multifaceted applications of misoprostol, contributing to a deeper understanding of its role in modern medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O4 B139136 Misoprostol a CAS No. 58682-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-[(1R,2S)-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3/b11-10+/t18-,19+,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWJVIUDOHXKHI-PWNUKQCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58682-86-3
Record name 16-Hydroxy-16-methyl-9-oxo-prosta-10,13-dien-1-oic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058682863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MISOPROSTOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR40KV45OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms and Molecular Modulations of Misoprostol

Misoprostol (B33685) as a Synthetic Prostaglandin (B15479496) E1 Analog (PGE1) in Research

Misoprostol is a synthetic prostaglandin E1 (PGE1) analog. nih.govnih.gov It was first developed for the treatment and prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govspringerpub.com As a PGE1 analog, misoprostol mimics the actions of naturally occurring prostaglandins (B1171923), which are lipid compounds involved in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. patsnap.com The synthetic nature of misoprostol, specifically its 15-deoxy-16-hydroxy-16-methyl-PGE₁ structure, confers resistance to the rapid metabolic degradation that endogenous prostaglandins undergo, thus prolonging its biological activity. bioline.org.brbohrium.com This stability has made it a valuable tool in clinical research and therapeutic applications.

Research has extensively investigated misoprostol for its potent antisecretory and cytoprotective effects on the gastric and duodenal mucosa. bohrium.com It has been shown to inhibit gastric acid secretion and enhance the mucosal barrier's resistance to injury. nih.gov Furthermore, its stimulant actions on the uterus have led to widespread investigation and use in obstetrics and gynecology. bioline.org.br

Receptor Binding and Activation Research

The pharmacological effects of misoprostol are mediated through its binding to and activation of specific prostaglandin E (EP) receptors. These G-protein coupled receptors are integral to the signaling cascades that elicit the drug's diverse physiological responses.

Research has demonstrated that misoprostol selectively binds to and stimulates prostaglandin EP2, EP3, and EP4 receptors. wikipedia.orgeajm.org It does not, however, interact with the prostaglandin EP1 receptor. wikipedia.org This selective binding profile is significant as it suggests a more restricted range of physiological and potentially toxic actions compared to prostaglandin E2 (PGE2) or other analogs that activate all four EP receptor subtypes. wikipedia.org

The interaction with these specific receptors initiates distinct intracellular signaling pathways. The activation of EP2 and EP4 receptors is known to couple to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. yorku.ca Conversely, the EP3 receptor has multiple isoforms that can couple to different G proteins (Gs, Gi, or Gq), resulting in varied cellular responses, including increases or decreases in cAMP and intracellular calcium levels. yorku.ca

While misoprostol is an analog of PGE1, its receptor affinity profile exhibits some distinctions. Studies have shown that PGE1, similar to PGE2, can bind to all four EP receptor subtypes. nih.gov In contrast, misoprostol demonstrates a more targeted interaction, primarily with EP3 and EP4 receptors at lower concentrations. jci.org At higher concentrations, it may also activate EP2 receptors. jci.org This relative specificity for EP3 and EP4 receptors contributes to its particular pharmacological profile. jci.org The affinity of misoprostol for its target receptors is a key determinant of its potency and the concentration at which it elicits its therapeutic effects.

Table 1: Prostaglandin Receptor Interactions of Misoprostol

Receptor Subtype Misoprostol Interaction Primary Signaling Pathway
EP1 No significant binding wikipedia.org Gq-protein coupled, increases intracellular calcium yorku.ca
EP2 Binds and stimulates wikipedia.org Gs-protein coupled, increases cAMP yorku.ca
EP3 Binds and stimulates wikipedia.org Can couple to Gi, Gs, or Gq, modulating cAMP and calcium levels yorku.ca
EP4 Binds and stimulates wikipedia.orgscbt.com Gs-protein coupled, increases cAMP yorku.ca

Cellular and Molecular Signaling Pathways Investigated

The binding of misoprostol to its receptors triggers a cascade of intracellular events that mediate its well-documented uterotonic and gastric cytoprotective effects.

Misoprostol's uterotonic effects are a cornerstone of its use in obstetrics. It induces strong contractions of the myometrial smooth muscle cells, leading to the expulsion of uterine contents. patsnap.comwikipedia.org This is achieved through its binding to prostaglandin receptors in the uterus, which leads to an increase in intracellular calcium levels and subsequent muscle contractions. patsnap.com

In addition to inducing contractions, misoprostol also plays a crucial role in cervical ripening. This process involves the softening, effacement, and dilation of the cervix, preparing it for labor and delivery. wikipedia.orgnih.gov The mechanism involves the degradation of collagen and a reduction in cervical tone. drugbank.com By binding to EP receptors, misoprostol initiates an inflammatory cascade within the cervix, leading to the release of enzymes that remodel the cervical connective tissue, making it more pliable.

Misoprostol's original indication was for the prevention of NSAID-induced gastric ulcers, owing to its potent cytoprotective and antisecretory properties. nih.govbohrium.com It inhibits gastric acid secretion by directly acting on the parietal cells in the stomach. drugbank.commedsinfo.com.au This is mediated by the binding of its active metabolite, misoprostol acid, to prostaglandin receptors on these cells, which inhibits adenylate cyclase. wikipedia.orghres.ca This action leads to decreased intracellular cyclic AMP levels and a subsequent reduction in the activity of the proton pump at the apical surface of the parietal cell. wikipedia.org

Beyond inhibiting acid secretion, misoprostol enhances the integrity of the gastric mucosa through several mechanisms. medsinfo.com.au These include:

Increased Mucus and Bicarbonate Secretion: Misoprostol stimulates the secretion of protective mucus and bicarbonate, which form a barrier against gastric acid. patsnap.combioline.org.brdrugbank.com

Enhanced Mucosal Blood Flow: It can increase gastric mucosal blood flow, which promotes tissue health and repair. bioline.org.brhres.ca

Strengthening of the Mucosal Barrier: Misoprostol helps to maintain the tight junctions between epithelial cells, preventing the back diffusion of hydrogen ions into the gastric mucosa. bioline.org.br

Table 2: Summary of Misoprostol's Cellular and Molecular Actions

Effect Target Tissue/Cell Receptor(s) Involved Key Molecular Mechanism
Myometrial Contraction Uterine Smooth Muscle EP2, EP3, EP4 Increased intracellular calcium levels patsnap.com
Cervical Ripening Cervix EP2, EP3, EP4 Collagen degradation, cervical softening wikipedia.orgdrugbank.com
Inhibition of Gastric Acid Gastric Parietal Cells EP Receptors Inhibition of adenylate cyclase, decreased cAMP, reduced proton pump activity wikipedia.orghres.ca
Gastric Mucosal Protection Gastric Mucosa EP Receptors Increased mucus and bicarbonate secretion, enhanced blood flow patsnap.combioline.org.brdrugbank.com

Modulation of Inflammatory Mediators in Cervical Tissue during Misoprostol Administration

Misoprostol, a synthetic prostaglandin E1 (PGE1) analogue, is understood to induce cervical ripening by initiating a process that mirrors the natural inflammatory cascade of term pregnancy. nih.govresearchgate.net This involves an influx and activation of inflammatory cells, which in turn increases the presence of matrix metalloproteinases (MMPs) responsible for collagen degradation and cervical softening. nih.gov

Studies have demonstrated that administration of misoprostol is associated with a notable increase in inflammatory cells within the cervical tissue. nih.govresearchgate.net Specifically, a higher number of CD45-positive cells, which are leukocytes, are found in the subepithelial region of the cervix in individuals treated with misoprostol compared to untreated controls. nih.govki.se Similarly, levels of monocytes (CD68) have also been observed to be higher following misoprostol treatment. ki.se

The inflammatory response triggered by misoprostol leads to a significant upregulation of specific MMPs. nih.gov Research has shown greater immunostaining for MMP-8 and MMP-9 in cervical biopsies from individuals who received misoprostol. nih.govresearchgate.net These enzymes are crucial for the breakdown of the extracellular matrix, a key event in cervical ripening. Conversely, the expression of tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2), which regulate the activity of MMPs, does not appear to differ significantly between misoprostol-treated and control groups. nih.govresearchgate.net

Furthermore, misoprostol has been shown to increase the levels of interleukin-8 (IL-8), a cytokine that acts as a potent chemoattractant for neutrophils, further contributing to the inflammatory environment of the cervix. researchgate.netgu.se This orchestrated inflammatory response, characterized by the influx of immune cells and the increased activity of collagen-degrading enzymes, is central to the mechanism by which misoprostol promotes cervical ripening. nih.govresearchgate.net

Interactive Data Table: Effect of Misoprostol on Inflammatory Mediators in Cervical Tissue

Mediator Effect of Misoprostol Reference
CD45 (Leukocytes) Increased expression nih.govki.se
CD68 (Monocytes) Increased expression ki.se
MMP-8 Increased expression nih.govresearchgate.net
MMP-9 Increased expression nih.govresearchgate.net
TIMP-1 No significant change nih.govresearchgate.net
TIMP-2 No significant change nih.govresearchgate.net
IL-8 Increased levels researchgate.netgu.se

Investigations into VEGF, Calcium, and NF-κB Signaling Pathways

Recent pharmacological research has identified that misoprostol's effects are mediated through the modulation of several key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF), calcium (Ca2+), and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govajrh.info

VEGF Signaling Pathway: Studies have shown that misoprostol can stimulate the expression of VEGF. nih.gov This effect is mediated through the EP2/cAMP/PKA pathway, which leads to the activation of the cAMP response element-binding protein (CREB), a key transcription factor for VEGF expression. nih.gov In human esophageal epithelial cells, misoprostol was found to significantly increase intracellular cAMP levels and induce the phosphorylation of CREB, ultimately stimulating VEGF expression. nih.gov This suggests a role for misoprostol in promoting angiogenesis, a process essential for tissue healing. nih.gov

Calcium Signaling Pathway: Misoprostol has been demonstrated to alter intracellular calcium levels. nih.govajrh.infonih.gov In mouse neuroblastoma cells, misoprostol was shown to elevate intracellular calcium through a protein kinase A (PKA)-dependent mechanism. nih.govyorku.ca This action is similar to that of the endogenous prostaglandin E2 (PGE2), which acts on EP receptors. nih.govyorku.ca The study also suggested an inhibitory role for the EP4 receptor signaling pathway in calcium regulation. nih.govyorku.ca Further research indicates that misoprostol can promote nuclear calcium accumulation, which in turn leads to the activation of NFAT (nuclear factor of activated T-cells) and adaptive changes in cell morphology and gene expression. researchgate.net

NF-κB Signaling Pathway: Misoprostol has been found to modulate the NF-κB signaling pathway, a critical regulator of inflammation. nih.govajrh.infonih.gov Specifically, misoprostol can suppress the transcriptional activity of NF-κB. nih.gov While it does not appear to affect the nuclear translocation of NF-κB, it significantly suppresses LPS-inducible NF-κB promoter activity and the expression of tumor necrosis factor (TNF), a downstream target. nih.gov This suggests that misoprostol interferes with the ability of NF-κB to bind to the TNF promoter, thereby reducing its transcriptional activity. nih.gov This anti-inflammatory function is mediated through an increase in cellular cAMP levels. nih.gov

Interactive Data Table: Misoprostol's Modulation of Signaling Pathways

Signaling Pathway Key Findings Reference
VEGF Stimulates VEGF expression via the EP2/cAMP/PKA/CREB pathway. nih.gov
Calcium (Ca2+) Elevates intracellular calcium via a PKA-dependent mechanism. nih.govyorku.ca
NF-κB Suppresses NF-κB transcriptional activity and TNF expression. nih.gov

Research on Protein Phosphorylation, Cell Localization, and Protein Hydrolysis Regulation

Investigations into the molecular mechanisms of misoprostol have revealed its involvement in crucial cellular processes such as protein phosphorylation, the localization of cellular components, and the regulation of protein hydrolysis. nih.govajrh.info

Protein Phosphorylation: A significant aspect of misoprostol's action involves the phosphorylation of key signaling proteins. nih.govajrh.info Research has demonstrated that misoprostol induces the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor involved in various cellular responses, including the expression of VEGF. nih.gov This phosphorylation is a downstream effect of the activation of the EP2/cAMP/PKA pathway. nih.gov Furthermore, studies have shown that misoprostol can lead to the PKA-dependent phosphorylation of the Bcl-2 family member Bnip3. researchgate.netbiorxiv.org This phosphorylation event is crucial for preventing hypoxia-induced cardiac dysfunction by altering Bnip3's interaction with other proteins and its subcellular localization. researchgate.netbiorxiv.org

Cell Localization: Misoprostol influences the localization of cellular components, which is critical for its biological effects. nih.govajrh.info For instance, the phosphorylation of Bnip3 by PKA, initiated by misoprostol, leads to the redistribution of Bnip3 from the mitochondria and the endoplasmic reticulum. researchgate.net This is achieved through an interaction with 14-3-3 proteins, which effectively traffics Bnip3 away from these organelles. researchgate.netbiorxiv.org This relocalization prevents aberrant calcium release from the endoplasmic reticulum and subsequent mitochondrial dysfunction. biorxiv.org Additionally, in the context of cervical tissue, treatment with prostaglandins, including misoprostol, appears to cause the co-localization of the tight junction proteins claudin-5 and occludin in the vascular endothelium. researchgate.net

Protein Hydrolysis Regulation: The mechanisms of misoprostol also extend to the regulation of protein hydrolysis, a key process in tissue remodeling. nih.govajrh.info This is particularly evident in its effects on the cervix, where it promotes the degradation of collagen, a major component of the cervical stroma. drugbank.com This degradation is achieved through the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-8 and MMP-9, which are enzymes that hydrolyze extracellular matrix proteins. nih.govresearchgate.net This enzymatic breakdown of collagen is a fundamental step in the process of cervical ripening. nih.gov

Interactive Data Table: Misoprostol's Effects on Cellular Processes

Cellular Process Key Findings Reference
Protein Phosphorylation Induces phosphorylation of CREB and Bnip3. nih.govresearchgate.netbiorxiv.org
Cell Localization Causes redistribution of Bnip3 from mitochondria and ER; promotes co-localization of claudin-5 and occludin in cervical vascular endothelium. researchgate.netbiorxiv.orgresearchgate.net
Protein Hydrolysis Regulation Increases expression and activity of MMPs, leading to collagen degradation in the cervix. nih.govresearchgate.netdrugbank.com

Studies on Anti-inflammatory and Immunomodulatory Effects, particularly in Rheumatological Contexts

Misoprostol, a synthetic prostaglandin E1 analog, has demonstrated significant anti-inflammatory and immunomodulatory properties, which have been investigated in various contexts, including rheumatology. nih.gov

In the setting of rheumatoid arthritis, misoprostol has been shown to reduce serious gastrointestinal complications induced by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govacpjournals.org A large-scale, randomized, double-blind, placebo-controlled trial found that concurrent administration of misoprostol with NSAIDs reduced the incidence of serious upper gastrointestinal complications by 40% in patients with rheumatoid arthritis. nih.govscispace.com Furthermore, misoprostol has been shown to be effective in healing existing NSAID-associated gastroduodenal lesions in patients with rheumatoid arthritis, without compromising the anti-rheumatic efficacy of the NSAID therapy. nih.gov

The anti-inflammatory effects of misoprostol are also supported by studies on its impact on inflammatory mediators. In a rat model of acute inflammation, the addition of misoprostol to diclofenac (B195802) significantly reduced the effective dose of the latter. nih.gov Research on synovial fluid from patients with knee joint effusions showed that misoprostol treatment led to a significant reduction in thromboxane (B8750289) B2 concentrations, suggesting a potential anti-inflammatory effect. bmj.com

Misoprostol's immunomodulatory effects have been observed in both in vitro and in vivo studies. It has been shown to substantially increase the immunomodulatory effect of cyclosporine or steroids. nih.gov Additionally, misoprostol may exert a protective effect on cartilage by decreasing the synthesis of cytokines that can be induced by some NSAIDs. nih.gov In vitro, misoprostol has been shown to suppress the generation of TNF-α and chemokines by macrophages and inhibit the expression of human β-defensin in uterine epithelial cells, further highlighting its immunosuppressive capabilities. nih.gov

Interactive Data Table: Anti-inflammatory and Immunomodulatory Effects of Misoprostol

Effect Key Findings Context Reference
Anti-inflammatory Reduces serious NSAID-induced GI complications by 40%. Rheumatoid Arthritis nih.govscispace.com
Anti-inflammatory Heals existing NSAID-associated gastroduodenal lesions. Rheumatoid Arthritis nih.gov
Anti-inflammatory Reduces thromboxane B2 concentrations in synovial fluid. Knee Joint Effusions bmj.com
Immunomodulatory Enhances the immunomodulatory effects of cyclosporine and steroids. In vitro/Animal Studies nih.gov
Immunomodulatory May protect cartilage by decreasing cytokine synthesis. In vitro/Animal Studies nih.gov
Immunosuppressive Suppresses macrophage TNF-α and chemokine generation. In vitro nih.gov

Advanced Clinical Application Research of Misoprostol

Research in Reproductive Health Applications

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, has been extensively studied for its effects on uterine contractility and cervical ripening. ginekologiaipoloznictwo.comginekologiaipoloznictwo.com These properties make it a cornerstone of various reproductive health procedures.

Academic Investigations into Misoprostol in Medical Abortion

The use of misoprostol in medical abortion is a primary area of research, with studies exploring its efficacy as a single agent and in combination with other pharmaceuticals.

Misoprostol-only regimens are a crucial option for medical abortion, especially in settings where mifepristone (B1683876) is unavailable. ipas.org Research indicates that when used correctly, misoprostol alone can successfully terminate 80-95% of pregnancies without surgical intervention, with the success rate varying by regimen and pregnancy duration. ibisreproductivehealth.orgallaboveall.org

A 2019 systematic review analyzing 38 studies and 12,829 women found that 78% of those who used misoprostol-only regimens for first-trimester medical abortion had a complete abortion without the need for a surgical procedure or additional unplanned medications. societyfp.orgsocietyfp.org However, this is a lower success rate than the approximately 95% expected with a combination of mifepristone and misoprostol. societyfp.org The same review noted that across all studies, a maximum of 0.7% of patients required hospitalization or transfusion. societyfp.org Another systematic review reported that among 12,829 women, an estimated 22.0% underwent surgical uterine evacuation. nih.govgynuity.org The rate of ongoing pregnancy after misoprostol-only treatment was estimated at 6.8% among 6,359 evaluable women. nih.govgynuity.org

Studies on self-managed medical abortion with misoprostol have shown high effectiveness, with 93-99% of participants reporting complete abortions without surgical intervention. ibisreproductivehealth.orgallaboveall.org For instance, the SAFE study, which looked at self-management with accompaniment support, found that 99% of users of misoprostol-only regimens had a successful abortion without surgery. ipas.org

The efficacy of misoprostol-only regimens can be influenced by the gestational age. Some studies have shown a decrease in effectiveness as the first trimester progresses, while others have not observed this trend. societyfp.org For second-trimester terminations, one study found a failure rate of 9.4% with misoprostol as a single agent. mdpi.com

The combination of mifepristone and misoprostol is the preferred and more effective regimen for medical abortion up to 70 days of gestation, according to the American College of Obstetricians and Gynecologists (ACOG). nih.gov When mifepristone is not available, a misoprostol-only regimen is the recommended alternative. nih.gov

Randomized trials have consistently demonstrated that misoprostol-only regimens are less effective than those that include both mifepristone and misoprostol. societyfp.org The combination of mifepristone and misoprostol for medical abortion has a high efficacy rate and an acceptable safety profile. nih.gov

Regimens combining methotrexate (B535133) with misoprostol have also been studied. However, these have not shown significant advantages in terms of effectiveness, ease of use, or time to abortion when compared to multi-dose misoprostol-only regimens. societyfp.org

Comparison of Medical Abortion Regimens

Regimen Efficacy Notes Reference
Mifepristone and Misoprostol ~95% Preferred regimen for medical abortion up to 70 days gestation. societyfp.orgnih.gov
Misoprostol-Only 78-99% Success rates vary based on clinical vs. self-managed settings and regimen. ibisreproductivehealth.orgallaboveall.orgsocietyfp.orgsocietyfp.org

Misoprostol is effectively used for cervical priming and ripening before surgical gynecological procedures. Its ability to soften and dilate the cervix facilitates procedures such as surgical abortion and hysteroscopy. One study detailed a regimen using misoprostol as a monotherapy to ripen and dilate the cervix prior to surgical evacuation in cases of first-trimester missed abortion. ginekologiaipoloznictwo.comginekologiaipoloznictwo.com

Misoprostol is also a valuable tool in the medical management of miscarriage (incomplete or missed abortion). A study on first-trimester missed abortions found that intravaginal misoprostol was an effective regimen for successful termination. ginekologiaipoloznictwo.com In this study, complete expulsion of the products of conception was observed in 40% of the 95 cases with varying doses and times. ginekologiaipoloznictwo.com Another prospective observational study involving 135 women with missed abortion up to 11 weeks of gestation reported that 86.7% of patients treated with misoprostol monotherapy achieved a complete abortion. menoufia-med-j.com The remaining 13.3% experienced therapy failure and required surgical evacuation. menoufia-med-j.com

Labor Induction Research

At lower doses, misoprostol is utilized for cervical ripening and the induction of labor in full-term pregnancies. nih.gov It has been shown to be effective in stimulating uterine contractions at term. ginekologiaipoloznictwo.comginekologiaipoloznictwo.com

Comparative Effectiveness Studies with Other Uterotonic Agents

Misoprostol, a synthetic prostaglandin E1 analogue, has been extensively studied for its role in labor induction, often compared with other established uterotonic agents like dinoprostone (B10761402) and oxytocin (B344502). jsafog.comutoronto.ca

A 2024 meta-analysis of eight randomized controlled trials (RCTs) involving 1,801 participants found that intravaginal misoprostol is an effective and safe alternative to dinoprostone for inducing labor at term. frontiersin.orgresearchgate.net While many outcomes showed no significant differences, the misoprostol group required significantly less oxytocin augmentation. frontiersin.orgresearchgate.net Another systematic review and meta-analysis echoed these findings, noting that vaginally administered misoprostol was more effective than the dinoprostone vaginal insert for cervical ripening and labor induction, with similar safety profiles. nih.gov A 2021 Cochrane Review encompassing 61 trials and over 20,000 women concluded that low-dose oral misoprostol likely leads to fewer cesarean deliveries compared to vaginal dinoprostone. obgproject.com

When compared with oxytocin, a meta-analysis of 45 RCTs with 8,406 participants revealed that vaginal misoprostol administration resulted in a significant reduction in the cesarean rate. nih.gov Oral misoprostol also showed a significant reduction in cesarean rates compared to oxytocin. nih.gov However, another study found that sublingual misoprostol was less effective in preventing postpartum hemorrhage than intramuscular oxytocin. gynaecologyjournal.com

The following table summarizes the comparative effectiveness of misoprostol with other uterotonic agents based on recent meta-analyses.

ComparisonKey Findings
Misoprostol vs. Dinoprostone Intravaginal misoprostol required significantly less oxytocin augmentation. frontiersin.orgresearchgate.net Low-dose oral misoprostol is probably associated with fewer caesarean deliveries. obgproject.com Vaginally administered misoprostol was more effective for cervical ripening and labor induction. nih.gov
Misoprostol vs. Oxytocin Vaginal and oral misoprostol administration resulted in a significant reduction in the rate of cesarean delivery. nih.gov Sublingual misoprostol was found to be less effective in preventing PPH than intramuscular oxytocin. gynaecologyjournal.com
Studies on Optimal Regimen Design for Labor Induction

Research into the optimal regimen for misoprostol in labor induction has explored various routes of administration and dosing schedules to maximize efficacy while ensuring safety. scielo.br

Route of Administration: Studies have compared oral, vaginal, and sublingual routes. Vaginal misoprostol has been shown to be more effective than oral administration in some studies, which may be due to higher systemic bioavailability. clinicaltrials.gov However, oral administration is often preferred by patients for its convenience and privacy. jsafog.com A Cochrane review suggested that oral misoprostol is as effective as vaginal misoprostol and results in fewer cesarean sections than vaginal dinoprostone. scirp.org

A prospective comparative trial found that an oral misoprostol solution was more efficient than the sublingual route for several measures, including induction time and vaginal birth rate. jsafog.com Conversely, another study concluded that the sublingual route was associated with a statistically significant shorter induction-to-delivery interval and less need for oxytocin augmentation compared to the oral route. jpmer.com

Dosing Regimens: The optimal dosing has been a subject of numerous clinical trials. aafp.org A common regimen involves 25 mcg vaginally every 4 to 6 hours. jsafog.com Some studies have evaluated doses up to 50 mcg. imrpress.com A Cochrane review indicated that a starting dose of 25 µg of oral misoprostol may offer a good balance of efficacy and safety. nih.gov Research has also looked at different dosing intervals, such as 2-hourly versus 4- to 6-hourly protocols. obgproject.com

The table below outlines findings from studies on different misoprostol regimens.

Regimen AspectFindings
Route of Administration Oral misoprostol solution was found to be more efficient than sublingual administration in one trial. jsafog.com Another study found sublingual administration led to a shorter induction-to-delivery interval compared to oral. jpmer.com Vaginal administration has higher systemic bioavailability than oral. clinicaltrials.gov
Dosing Schedule A common effective dose is 25 mcg vaginally every 4-6 hours. jsafog.com A starting dose of 25 µg orally is suggested for a good balance of efficacy and safety. nih.gov Studies have compared 2-hourly and 4- to 6-hourly intervals. obgproject.com

Postpartum Hemorrhage (PPH) Prevention and Treatment Research

Misoprostol's stability and ease of oral administration make it a valuable tool in the prevention and treatment of postpartum hemorrhage (PPH), especially in low-resource settings. dovepress.com

Effectiveness and Safety of Misoprostol in Community-Based Distribution Programs

Community-based programs have been implemented to distribute misoprostol to pregnant women for self-administration or administration by a community health worker or traditional birth attendant to prevent PPH, particularly in areas with high rates of home births. who.inthealthynewbornnetwork.orgnhm.gov.in

Multiple studies have demonstrated the effectiveness and safety of this strategy. A quasi-experimental trial in rural Bangladesh involving over 2,000 women found that the incidence of primary PPH was significantly lower in the group that received misoprostol (1.6%) compared to the control group (6.2%). tandfonline.com This represented an 81% protection against developing primary PPH. tandfonline.com Placebo-controlled trials in India and Pakistan also found misoprostol to be safe and effective in reducing PPH during home births. dovepress.com

Systematic reviews have confirmed the feasibility and high coverage rates of these programs, with most women using the medication as instructed. healthynewbornnetwork.orgnih.govresearchgate.net Concerns that community distribution might deter women from seeking facility-based deliveries have not been supported by evidence; in fact, pooled analysis showed no significant difference in facility delivery rates between misoprostol and control groups. nih.govresearchgate.net

The following table presents data from a key study on community-based misoprostol distribution.

Study OutcomeMisoprostol GroupControl Group
Incidence of Primary PPH (Bangladesh Trial) 1.6%6.2%
Protection against PPH 81%N/A
Comparative Trials with Conventional Oxytocics in PPH Management

When compared to conventional injectable uterotonics like oxytocin for PPH management, the evidence for misoprostol is mixed.

A Cochrane review including data from 72 trials concluded that misoprostol could not be preferred over conventional injectable uterotonics for managing the third stage of labor. gynaecologyjournal.com A network meta-analysis suggested that oxytocin is likely more effective than misoprostol as a first-line treatment for PPH. nih.gov Adding misoprostol to oxytocin treatment did not appear to provide additional benefits. nih.govgynuity.org

However, some studies have shown misoprostol to be a viable alternative. One study found that misoprostol was more effective than oxytocin in decreasing the amount of blood loss to prevent PPH. nih.gov Another study showed that both agents were equally effective in preventing PPH, with no significant difference in average blood loss. pjmhsonline.com In settings where oxytocin is not feasible due to requirements for refrigeration and skilled administration, misoprostol remains a crucial, life-saving option. dovepress.compjmhsonline.com

The table below summarizes comparative findings between misoprostol and oxytocin for PPH management.

Comparison OutcomeFindings
Effectiveness Oxytocin is likely more effective than misoprostol as a first-line PPH treatment. nih.gov Some studies show misoprostol is more effective in reducing blood loss. nih.gov
Combination Therapy Adding misoprostol to oxytocin confers no additional clinical advantage for PPH treatment. nih.govgynuity.org
Resource Settings Misoprostol is a practical alternative for preventing PPH in low-resource settings where oxytocin is not feasible. dovepress.com

Investigations into Misoprostol for Adhesion Prevention Post-Gynecological Surgery

Emerging research has explored the potential of misoprostol in preventing the formation of adhesions following gynecological surgery. Adhesions are a common complication that can lead to chronic pain and infertility.

A 2014 double-blind, randomized controlled experimental study in a rat uterine horn model investigated the effect of misoprostol on adhesion formation. biomedpharmajournal.orgnih.gov The study compared a misoprostol group, a control group, and a group treated with Hyalobarrier gel. The results showed that the total adhesion scores in the control group were significantly higher than in the misoprostol and Hyalobarrier groups. biomedpharmajournal.orgnih.gov Furthermore, the inflammation score in the misoprostol group was statistically lower than in the other two groups, suggesting a new therapeutic potential for misoprostol in preventing pelvic adhesions and reducing inflammation. biomedpharmajournal.org

Another study reviewing women who underwent curettage for missed abortion found that pretreatment with misoprostol significantly reduced the incidence of acquired intrauterine adhesions. gorm.com.tr

Hemostatic Effects of Misoprostol in Uterine Myomectomy Procedures

Uterine myomectomy, the surgical removal of fibroids, is often associated with significant hemorrhage. ekb.eg Research has investigated the use of misoprostol to reduce intraoperative blood loss during this procedure.

A 2021 systematic review and meta-analysis of eight RCTs involving 385 patients concluded that preoperative misoprostol was significantly associated with lower blood loss, a smaller drop in hemoglobin, and a reduced need for blood transfusion. binasss.sa.crnih.gov An updated 2023 meta-analysis incorporating 16 RCTs and 1000 patients further strengthened these findings, confirming significant reductions in intraoperative blood loss, hemoglobin drop, and the need for perioperative blood transfusion. mdpi.com The operative time was also significantly reduced in the misoprostol group. ekb.egbinasss.sa.crmdpi.com

The following table details the hemostatic effects of misoprostol in myomectomy based on a meta-analysis.

Outcome MeasureEffect of Preoperative Misoprostol
Intraoperative Blood Loss Significantly reduced. binasss.sa.crnih.govmdpi.com
Drop in Hemoglobin Significantly lower. binasss.sa.crnih.govmdpi.com
Need for Blood Transfusion Significantly reduced. binasss.sa.crnih.govmdpi.com
Operative Time Significantly reduced. ekb.egbinasss.sa.crnih.govmdpi.com

Research in Gastrointestinal Applications

Misoprostol's primary approved indication in many regions is for the prevention of gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs). e-lactancia.orghres.ca Research has also explored its efficacy in treating existing peptic ulcers.

The use of NSAIDs is associated with a risk of gastrointestinal toxicity, including the development of gastric and duodenal ulcers. pfizermedicalinformation.com Misoprostol has been extensively studied for its ability to mitigate this risk.

A number of double-blind, placebo-controlled trials have demonstrated the efficacy of misoprostol in preventing NSAID-induced gastric ulcers. nih.govnih.gov In a significant multicenter study involving 420 patients with osteoarthritis on NSAID therapy, those receiving misoprostol had a significantly lower incidence of gastric ulcer development compared to the placebo group. nih.gov Specifically, gastric ulcers (defined as ≥0.3 cm in diameter) occurred in 21.7% of the placebo group, compared to 5.6% and 1.4% in the groups receiving different dosages of misoprostol. nih.gov This protective effect remained significant for larger ulcers as well. nih.gov

Another 12-month, double-blind, placebo-controlled study with 83 arthritis patients on chronic NSAID therapy found that misoprostol significantly decreased the cumulative development of NSAID-induced gastric ulcers. nih.gov After 3 months, 12.5% of patients on misoprostol developed a gastric ulcer, compared to 28.9% on placebo. nih.gov This study also highlighted that patients with a previous NSAID-induced ulcer are at a higher risk of recurrence. nih.gov

Research has also compared misoprostol to other gastroprotective agents. A multicenter, randomized trial compared misoprostol with sucralfate (B611045) in 356 patients with osteoarthritis taking NSAIDs. jwatch.org The results showed that misoprostol was markedly superior in preventing gastric ulcers, with an incidence of 2% in the misoprostol group compared to 16% in the sucralfate group among compliant patients. jwatch.org

Furthermore, studies have investigated the combination of misoprostol with an NSAID in a single tablet. In a study of 572 patients with osteoarthritis, those receiving a combination tablet of diclofenac (B195802) and misoprostol had a lower incidence of endoscopically defined gastric ulcers compared to those receiving diclofenac alone. pfizermedicalinformation.com

The following table summarizes findings from a key prophylactic study:

Treatment GroupNumber of PatientsGastric Ulcer Incidence (≥0.3 cm)Gastric Ulcer Incidence (>0.5 cm)
Placebo14221.7%12.3%
Misoprostol (100 mcg qid)1425.6%4.2%
Misoprostol (200 mcg qid)1361.4%0.7%
Data from a multicenter, double-blind, placebo-controlled trial in patients with osteoarthritis on NSAID therapy. nih.gov

Beyond prevention, research has also focused on misoprostol's role in healing existing peptic ulcers. Several multicenter, randomized, double-blind, controlled studies have compared misoprostol to placebo and cimetidine (B194882) in patients with endoscopically confirmed benign gastric and active duodenal ulcers. bohrium.com

In these studies, misoprostol demonstrated rates of complete ulcer healing and pain relief that were significantly superior to placebo and comparable to those achieved with cimetidine. nih.govbohrium.com One large trial indicated that misoprostol could heal a significant portion of duodenal ulcers that were resistant to treatment with H2-receptor antagonists. nih.gov

A study comparing various treatments for duodenal ulcers found that at 4 and 8 weeks, healing rates with H2-blockers and misoprostol were similar. who.int Specifically, healing rates were between 61-77% at 4 weeks and 75-85% at 8 weeks for this group. who.int

The table below presents a summary of healing rates from a comparative study on duodenal ulcers:

TreatmentHealing Rate at 4 WeeksHealing Rate at 8 Weeks
H2-Blockers and Misoprostol61% - 77%75% - 85%
Data from a study on endoscopically-confirmed duodenal ulcers. who.int

While primarily known for its gastrointestinal applications, the properties of misoprostol have led to research in other areas.

One area of investigation is its effect on the small intestine. Nonsteroidal anti-inflammatory drugs can cause inflammation of the small intestine in a significant number of long-term users. nih.gov A study in volunteers showed that indomethacin (B1671933) increased intestinal permeability, and the concurrent administration of misoprostol had a significant protective effect. nih.gov This suggests a potential role for misoprostol in mitigating NSAID-induced enteropathy, though further long-term studies are needed. nih.gov

Misoprostol's uterotonic properties have led to extensive off-label use and research in obstetrics and gynecology, including for labor induction and medical abortion. marleydrug.comfrontiersin.orgpopcouncil.org Recent research has explored its use in combination with other drugs, such as ulipristal (B1683391) acetate, for medication abortion, showing high success rates in early studies. gynuity.org

Adverse Event Profiles and Toxicological Research of Misoprostol

Investigations into Serious Adverse Events and Complications

Beyond the common side effects, research has focused on more severe, albeit less frequent, complications associated with misoprostol (B33685). These include uterine hyperstimulation, uterine rupture, and subsequent life-threatening hemorrhage.

Uterine hyperstimulation, defined as single contractions lasting more than two minutes or five or more contractions in a ten-minute period, is a serious complication of labor induction. misoprostol.org This excessive uterine activity can impair uteroplacental blood flow. misoprostol.org Misoprostol, due to its potent uterotonic effects, is associated with an increased risk of uterine hyperstimulation. nih.govpfizermedical.com The risk of this complication can be influenced by the dosage and route of administration. misoprostol.orgaafp.org

The most feared complication of uterine hyperstimulation is uterine rupture, a potentially catastrophic event. nih.gov The risk of uterine rupture is significantly increased in women with a history of prior uterine surgery, particularly a cesarean section. drugs.compfizermedical.comnih.gov Studies have shown that the risk of uterine rupture in the second trimester is higher in women with a scarred uterus (around 0.28-0.4%) compared to those with an unscarred uterus (around 0.04%). researchgate.netatlantic-medical.orgjogcr.com Grand multiparity is also considered a risk factor for uterine rupture. pfizermedical.com While there is an association, some studies have concluded that misoprostol exposure itself was not independently associated with uterine rupture when other risk factors were considered. ugm.ac.idresearchgate.net

Analysis of Uterine Rupture Risk with Misoprostol

Risk FactorAssociated Finding
Prior Uterine Surgery (e.g., Cesarean Section)Significantly increases the risk of uterine rupture. drugs.comnih.govatlantic-medical.org
Uterine Scar StatusIncidence of rupture is notably higher in scarred uteri (0.28-0.4%) vs. unscarred uteri (0.04%). researchgate.netatlantic-medical.orgjogcr.com
Grand MultiparityIdentified as a potential risk factor. pfizermedical.com
Uterine HyperstimulationA major adverse effect of misoprostol that can lead to uterine rupture. misoprostol.orgpfizermedical.com

Uterine rupture can lead to life-threatening complications, including massive intraperitoneal hemorrhage and subsequent hemodynamic instability. nih.gov When the uterine wall is breached, severe bleeding into the abdominal cavity can occur, leading to hemorrhagic shock. nih.gov While the maternal mortality risk from uterine rupture is low with prompt intervention, the potential for significant blood loss and the need for emergency surgical procedures, such as hysterectomy, are critical concerns. nih.govatlantic-medical.org The clinical presentation of a rupture can include signs of hypovolemic shock, highlighting the direct link between this adverse event and severe hemodynamic compromise. researchgate.net

Incidence and Research on Toxic Shock Following Misoprostol Use

Research and case reports have identified a rare but severe association between the use of misoprostol, particularly in conjunction with mifepristone (B1683876) for medical abortion, and the development of toxic shock syndrome (TSS). cdc.govjwatch.org The primary causative agent identified in many of these cases is Clostridium sordellii, a gram-positive, toxin-forming anaerobic bacterium. cdc.govclinician.com Cases involving Clostridium perfringens have also been reported. nih.gov

Fatal TSS associated with C. sordellii has been documented in a small number of women in the United States and Canada following medical abortions with mifepristone and intravaginal misoprostol. cdc.govnih.gov Investigations into these cases, occurring between 2001 and 2005, prompted a public health advisory from the Food and Drug Administration (FDA). cdc.gov The clinical presentation in these instances was often atypical for classic TSS, notably characterized by the absence of fever. cdc.govnih.gov Instead, symptoms included refractory hypotension, multiple effusions, significant hemoconcentration, and a profound leukocytosis (white blood cell counts >50,000 cells/μL). jwatch.orgclinician.com The illness progressed rapidly, with fulminant symptoms developing within days of the abortion procedure. jwatch.orgjwatch.org

Autopsies of fatal cases revealed severe inflammation and necrosis of the endometrium and myometrium, with abundant clostridial bacteria present in the uterine tissues. jwatch.org The pathogenesis is not fully understood, but it is theorized that cervical dilatation during the abortion process may allow ascending infection of necrotic decidual tissue by C. sordellii from the vaginal tract. jwatch.org While a definitive causal link is still under investigation, these cases highlight a rare but critical adverse event. clinician.com It has been noted that TSS can also occur after spontaneous abortion and with other medical abortion regimens, not exclusively those involving mifepristone and misoprostol. nih.gov

Summary of Findings on Toxic Shock Syndrome Following Misoprostol Use

FindingAssociated PathogenClinical ContextKey Clinical FeaturesReference
Reports of fatal TSSClostridium sordelliiMedical abortion with mifepristone and intravaginal misoprostolAbsence of fever, refractory hypotension, hemoconcentration, profound leukocytosis cdc.govjwatch.orgnih.gov
Additional TSS casesClostridium perfringensMedical abortion, spontaneous abortionRapidly progressive illness with necrotizing endomyometritis nih.gov
Reported Clandestine UseNot specified, septic shockClandestine pregnancy termination with a misoprostol-only regimenFatal septic shock confirmed by autopsy nih.gov

Toxicological Studies of Misoprostol Overdose and Resulting Pathophysiology

The precise toxic dose of misoprostol in humans has not been definitively established. pfizermedical.com Reports indicate that cumulative daily doses up to 1600 mcg have been tolerated, with reported symptoms being limited to gastrointestinal discomfort. pfizermedical.com However, toxic doses are estimated to be in the range of 3-8 mg, leading to more severe systemic effects. maimonidesem.org

Clinical signs that may indicate an overdose include:

Sedation

Tremor

Convulsions

Dyspnea (difficulty breathing)

Abdominal pain

Diarrhea

Fever

Palpitations

Hypotension (low blood pressure)

Bradycardia (slow heart rate) pfizermedical.com

A case report detailed a maternal death following self-medication with an overdose of 12 mg of oral misoprostol in an attempt to induce abortion. nih.gov The patient developed multiorgan failure and hemodynamic instability, with emergency surgery revealing gastric and esophageal necrosis. nih.gov

Toxicological research in animal models has provided further insight into the potential pathophysiology of overdose. Acute toxic effects observed in animals include severe diarrhea, gastrointestinal lesions, focal cardiac necrosis, hepatic necrosis, and renal tubular necrosis. pfizermedical.com Central nervous system depression and respiratory difficulties were also noted. pfizermedical.com Misoprostol is rapidly metabolized to misoprostol acid, its active metabolite. pfizermedical.com Due to its metabolism as a fatty acid, dialysis is considered an unlikely effective treatment for overdose. pfizermedical.com

Reported Effects of Misoprostol Overdose

SubjectDoseObserved Effects and PathophysiologyReference
Humans (Tolerated Dose)1600 mcg (cumulative daily)Gastrointestinal discomfort pfizermedical.com
Humans (Toxic Dose Range)3-8 mgSevere GI issues, high fever, severe myalgias, bradycardia, hypoxia, hypotension, altered mental status maimonidesem.org
Humans (Case Report)12 mgMultiorgan failure, gastric and esophageal necrosis, fatal outcome nih.gov
Animals (Acute Toxicity Studies)Not specifiedDiarrhea, gastrointestinal lesions, focal cardiac necrosis, hepatic and renal necrosis, CNS depression, respiratory difficulties pfizermedical.com

Research on Teratogenicity and Fetal Malformations Associated with Gestational Exposure

Gestational exposure to misoprostol, particularly during the first trimester, is associated with an increased risk of specific fetal malformations. misoprostol.orgnih.gov While the absolute risk of any malformation remains low (estimated at less than 10 per 1,000 births exposed to misoprostol in utero), the relative risk for certain defects is significantly elevated. misoprostol.orgipas.org A systematic review found that misoprostol exposure was 25 times more likely in cases with Möbius syndrome and 12 times more likely in cases with terminal transverse limb defects. ipas.org

The proposed teratogenic mechanism is not a direct effect of the compound on organogenesis but rather a consequence of vascular disruption. misoprostol.orgipas.orgresearchgate.net The potent uterine contractions induced by misoprostol can lead to a temporary reduction in blood supply to the placental-fetal unit, causing hypoperfusion, hypoxia, or vascular obstruction in the developing fetus. misoprostol.org This mechanism is thought to underlie the specific pattern of anomalies observed. researchgate.net The critical period for this teratogenic risk appears to be between five and eight weeks of gestation. uktis.orgnih.gov

The most commonly cited malformations associated with in-utero misoprostol exposure include:

Möbius syndrome: A rare neurological disorder characterized by congenital facial paralysis (affecting the 6th and 7th cranial nerves) and impaired eye movement. researchgate.netnih.gov

Terminal transverse limb defects: The absence or underdevelopment of the end parts of limbs, such as fingers or toes. ipas.orgresearchgate.net

Other cranial nerve anomalies: Affecting nerves V and XII. misoprostol.org

Equinovarus (clubfoot) . misoprostol.org

Arthrogryposis: Multiple joint contractures. uktis.org

Fetal Malformations Associated with First Trimester Misoprostol Exposure

Malformation/SyndromeDescriptionProposed MechanismReference
Möbius SyndromeCongenital palsy of cranial nerves VI (abducens) and VII (facial)Vascular disruption/fetal hypoxia during critical embryonic period researchgate.netnih.govnih.gov
Terminal Transverse Limb DefectsAbsence or hypoplasia of distal parts of the limbs (e.g., fingers, toes)Vascular disruption/fetal hypoxia ipas.orgresearchgate.net
Equinovarus (Clubfoot)Congenital foot deformityVascular disruption/fetal hypoxia misoprostol.org
ArthrogryposisMultiple congenital joint contracturesVascular disruption/fetal hypoxia uktis.org

Identification and Analysis of Risk Factors for Adverse Outcomes in Misoprostol Studies

Research has identified several factors that may increase the risk of adverse outcomes associated with misoprostol use. These risk factors vary depending on the clinical application of the drug and can relate to either treatment failure or the occurrence of serious complications.

One significant adverse outcome is the failure of medical abortion when using misoprostol in combination with mifepristone. A retrospective review identified several factors independently associated with an unsuccessful procedure, defined as requiring subsequent surgical intervention. nih.gov These included older maternal age, a history of previous spontaneous abortions, and multigravidity (having been pregnant multiple times). nih.gov

Another severe adverse outcome is uterine rupture, a risk that increases with advancing gestational age. pfizermedical.com Prior uterine surgery, including a previous Cesarean delivery, is a major risk factor for this complication. pfizermedical.com Grand multiparity (having given birth multiple times) also appears to increase the risk of uterine rupture. pfizermedical.com Consequently, misoprostol use is not recommended in the third trimester for women with a history of Cesarean section or major uterine surgery. pfizermedical.com

For second-trimester terminations using misoprostol as a single agent, significant risk factors for failure (defined as no abortion within 48 hours) include earlier gestational age, the presence of a live fetus, and a high maternal pre-pregnancy Body Mass Index (BMI). mdpi.com

Identified Risk Factors for Adverse Outcomes with Misoprostol

Adverse OutcomeIdentified Risk FactorClinical ContextReference
Unsuccessful Medical AbortionOlder maternal ageFirst-trimester termination with mifepristone/misoprostol nih.gov
Unsuccessful Medical AbortionHistory of previous spontaneous abortionsFirst-trimester termination with mifepristone/misoprostol nih.gov
Unsuccessful Medical AbortionMultigravidityFirst-trimester termination with mifepristone/misoprostol nih.gov
Uterine RuptureAdvancing gestational ageLabor induction/cervical ripening pfizermedical.com
Uterine RupturePrior uterine surgery (e.g., Cesarean delivery)Labor induction/cervical ripening pfizermedical.com
Uterine RuptureGrand multiparityLabor induction/cervical ripening pfizermedical.com
Failure of Second-Trimester TerminationEarly gestational age (within 14-28 weeks)Termination with misoprostol as a single agent mdpi.com
Failure of Second-Trimester TerminationLive fetus (vs. fetal demise)Termination with misoprostol as a single agent mdpi.com
Failure of Second-Trimester TerminationHigh maternal pre-pregnancy BMITermination with misoprostol as a single agent mdpi.com

Drug Drug Interaction Research of Misoprostol

Research on Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

The co-administration of misoprostol (B33685) with Nonsteroidal Anti-inflammatory Drugs (NSAIDs) is common, given misoprostol's role in preventing NSAID-induced gastric ulcers. nih.gov Research has extensively investigated the pharmacokinetic and pharmacodynamic interplay between these agents.

Pharmacokinetic studies have consistently shown a lack of clinically significant interactions. nih.gov When misoprostol is co-administered with various NSAIDs, the kinetics of the NSAIDs are not substantially altered. For instance, drug interaction studies demonstrated that misoprostol has no clinically significant effect on the pharmacokinetics of ibuprofen (B1674241) or diclofenac (B195802). fda.reportrxlist.compfizermedical.com A study focusing on a combination dosage form of diclofenac and misoprostol confirmed the lack of interaction at steady-state, concluding that they can be given together without either drug altering the pharmacokinetics of the other. nih.gov Similarly, while a 20% decrease in the area under the curve (AUC) for aspirin (B1665792) was noted in one study, this was not considered to be clinically significant. fda.reportrxlist.com Misoprostol has also been shown not to interfere with the therapeutic benefits of aspirin on the signs and symptoms of rheumatoid arthritis. fda.reportrxlist.compfizermedical.com

NSAIDEffect of Misoprostol Co-administration on NSAID PharmacokineticsReference
IbuprofenNo clinically significant effect on kinetics nih.govfda.reportrxlist.com
DiclofenacNo clinically significant effect on kinetics nih.govfda.reportrxlist.comnih.gov
Aspirin~20% decrease in AUC, not considered clinically significant fda.reportrxlist.com
PiroxicamNo clinically important interactions observed nih.gov
Indomethacin (B1671933)No clinically important interactions observed nih.gov

From a pharmacodynamic perspective, some research suggests a potential synergistic relationship. One study evaluating analgesic efficacy found that misoprostol potentiated the analgesic effect of diclofenac, though a similar effect was not observed with ibuprofen. uthscsa.edu Furthermore, co-treatment with diclofenac sodium did not diminish the cervical ripening efficacy of misoprostol in a clinical setting. nih.gov

A large-scale analysis of health records from the U.S. Veterans Affairs health system suggested that the combination of misoprostol with NSAIDs was associated with a significantly lower risk of serious cardio-renal complications compared to NSAID use alone. acc.orgpharmaceutical-journal.com

Risk Reduction of Cardio-Renal Events with Concomitant Misoprostol and NSAID Use Compared to NSAIDs Alone
Adverse EventReported Risk ReductionHazard Ratio (HR)95% Confidence Interval (CI)Reference
Heart Attack, Cardiac Arrest, or Ventricular Fibrillation44%0.560.34-0.94 pharmaceutical-journal.com
Stroke or Mini-stroke25%0.750.60-0.95 pharmaceutical-journal.com
Acute Kidney Failure34%0.660.49-0.89 pharmaceutical-journal.com

Studies on Interactions with Oxytocic Agents

Prostaglandins (B1171923), including misoprostol, are known to have uterotonic effects. Research indicates that misoprostol may augment the activity of other oxytocic agents, such as oxytocin (B344502). fda.reportrxlist.compfizermedical.com Due to this potential for synergistic effects leading to uterine hyperstimulation, concomitant use is approached with caution, and it is often recommended to avoid administering misoprostol less than four hours prior to initiating oxytocin treatment. fda.reportrxlist.compfizermedical.com

However, some clinical research has explored the potential benefits of this interaction. A randomized, double-blind study investigated the combined use of lower doses of oxytocin and misoprostol for reducing blood loss during cesarean delivery. nih.gov The findings suggested that the combination was more effective in reducing blood loss than either oxytocin or misoprostol administered alone, without an increase in serious side effects. nih.gov This indicates a synergistic effect that could allow for lower doses of both agents, potentially limiting side effects while improving efficacy. nih.gov

A meta-analysis of 45 randomized controlled trials comparing misoprostol with oxytocin for labor induction found that vaginal misoprostol administration led to a significant reduction in the rate of cesarean delivery compared to oxytocin. nih.gov

Investigations into Interactions with Antacid Formulations

The interaction between misoprostol and antacids has been a subject of pharmacokinetic investigation. Studies have shown that the co-administration of antacids can reduce the bioavailability of misoprostol's active metabolite, misoprostol acid. nih.govdrugs.com

One key study found that administering misoprostol with an antacid resulted in a statistically significant reduction in the extent of absorption (AUC), while the rate of absorption (tmax) was not significantly altered. nih.gov The peak plasma concentration (Cmax) was also reduced, though this change was not statistically significant. nih.gov Despite these findings, some analyses suggest this effect may not be clinically important. drugs.com

Effect of Antacid Co-administration on Misoprostol Acid Pharmacokinetics (n=12)
Pharmacokinetic ParameterFasting Conditions (Mean +/- SD)With Antacid (Mean +/- SD)Statistical SignificanceReference
AUC (0-4h) (pg.hr/ml)417 +/- 135349 +/- 108P < 0.05 nih.gov
Cmax (pg/ml)811 +/- 317689 +/- 315Not Statistically Significant nih.gov
tmax (min)14 +/- 820 +/- 14Not Statistically Significant nih.gov

A clinically significant consideration is the type of antacid used. Magnesium-containing antacids are specifically noted to worsen misoprostol-induced diarrhea. nih.govdrugs.comdrugs.com Therefore, concomitant use should be avoided. pdr.net If an antacid is required during misoprostol therapy, formulations containing aluminum or calcium are recommended as alternatives. drugs.comdrugs.com

Research on Immunomodulatory Drug Interactions (e.g., Cyclosporine, Steroids)

The interaction between misoprostol and the immunosuppressant cyclosporine has been explored, particularly in the context of cyclosporine-induced nephrotoxicity, with varied results.

One study in patients with rheumatoid arthritis who had documented cyclosporine nephrotoxicity investigated the effects of short-term misoprostol treatment. nih.gov This randomized, double-blind, placebo-controlled crossover trial found that misoprostol did not significantly improve the glomerular filtration rate (GFR) or alter serum creatinine (B1669602) and whole blood cyclosporine levels compared to placebo. nih.gov

Effect of Misoprostol on GFR in RA Patients with Cyclosporine Nephrotoxicity
MeasurementBaseline (Mean, ml/min)After Misoprostol (Mean, ml/min)After Placebo (Mean, ml/min)Reference
Glomerular Filtration Rate (GFR)77.380.079.1 nih.gov

Note: Changes in GFR were not statistically significant. nih.gov

Conversely, other research has suggested a potential protective role for misoprostol. In renal transplant patients receiving cyclosporine and prednisone, misoprostol has been shown to potentially improve renal function. pdr.net It is hypothesized that misoprostol may counteract the intrarenal vasoconstriction induced by cyclosporine. pdr.net An animal study in rats also indicated that misoprostol modifies cyclosporine A-induced changes in calcium handling within myocardial tissue. nih.gov Information regarding direct interactions between misoprostol and steroids (like prednisone) independent of cyclosporine is limited.

Assessment of Lack of Clinically Significant Interactions with Specific Agents

Pharmacokinetic studies have been conducted to rule out significant interactions between misoprostol and several other drugs that are metabolized by the liver or are commonly co-administered. These studies are particularly relevant for patient populations, such as the elderly, who may be on multiple medications. nih.gov

Research has demonstrated a lack of clinically significant drug interactions with antipyrine (B355649) and propranolol (B1214883). nih.govfda.reportrxlist.com A specific randomized, double-blind, crossover study confirmed that misoprostol had no significant effect on the half-life, Cmax, or AUC of propranolol at either a single dose or at steady state. nih.gov

Similarly, when misoprostol was administered for one week, it showed no effect on the steady-state pharmacokinetics of diazepam, provided the two drugs were administered two hours apart. nih.govfda.report

Agents with No Clinically Significant Pharmacokinetic Interaction with Misoprostol
AgentSummary of FindingsReference
AntipyrineNo metabolic interactions noted nih.govfda.report
PropranololNo metabolic interactions noted; no significant effect on t/2, Cmax, or AUC nih.govfda.reportnih.gov
DiazepamNo effect on steady-state pharmacokinetics when administered 2 hours apart nih.govfda.report

Research Methodologies and Experimental Models in Misoprostol Studies

Pharmacokinetic and Pharmacodynamic Research Methodologies

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of misoprostol (B33685) is essential for optimizing its clinical use. Various research methodologies have been employed to study these aspects.

Bioavailability and absorption studies are crucial for determining how much of the administered drug reaches the systemic circulation and how quickly this occurs. For misoprostol, these studies have been particularly important in comparing different routes of administration.

Pharmacokinetic studies have demonstrated that misoprostol is rapidly absorbed after oral administration, with peak plasma concentrations of its active metabolite, misoprostol acid, occurring within approximately 12 to 30 minutes nih.govmisoprostol.org. However, it undergoes extensive first-pass metabolism misoprostol.orgoup.com.

Comparative pharmacokinetic studies have been conducted to evaluate oral, vaginal, sublingual, and buccal routes. One study randomized 40 women to receive 400 µg of misoprostol by one of these four routes and collected venous blood samples at multiple time points to measure the concentration of misoprostol acid nih.gov. The results showed that sublingual administration led to the highest peak serum concentration and was absorbed as quickly as the oral route nih.gov. Vaginal administration resulted in a slower absorption and lower peak concentration, but the levels of misoprostol acid were sustained for a longer period misoprostol.org.

The table below summarizes key pharmacokinetic parameters from a study comparing different administration routes of a 400 µg dose of misoprostol nih.gov.

Administration RouteCmax (pg/mL)Tmax (min)AUC₀₋₃₆₀ (pg·h/mL)
Sublingual 574.8 ± 250.726.0 ± 11.5743.7 ± 291.2
Oral 287.6 ± 144.327.5 ± 14.8402.8 ± 151.6
Vaginal 125.2 ± 53.875.0 ± 36.9433.7 ± 182.6
Vaginal with Water 162.8 ± 57.182.5 ± 40.9649.3 ± 333.8

Data presented as mean ± standard deviation.

Studies on the metabolism and elimination of misoprostol have revealed that it is a prodrug that is rapidly de-esterified to its active metabolite, misoprostol acid nih.govnih.govsemanticscholar.org. This conversion happens quickly, and misoprostol itself is often undetectable in plasma after oral administration nih.govsemanticscholar.org.

Further metabolic conversion of misoprostol acid occurs through beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction to prostaglandin (B15479496) F analogs nih.govsemanticscholar.org. Misoprostol acid is less than 90% bound to plasma proteins nih.gov.

Elimination of misoprostol primarily occurs through the urine in the form of its inactive metabolites nih.govdrugbank.com. Studies using radiolabelled misoprostol have shown that a significant percentage of the administered dose is recovered in the urine drugbank.com. The half-life of misoprostol acid is relatively short, contributing to its pharmacokinetic profile drugbank.com.

Research has also investigated the impact of renal impairment on the clearance of misoprostol acid, finding that total body clearance is reduced in individuals with end-stage renal disease drugbank.com.

Preclinical and Experimental Animal Models

Preclinical and experimental animal models are indispensable for elucidating the mechanisms of action and therapeutic potential of misoprostol in various physiological and pathological conditions. These models allow for controlled investigations into the compound's effects at the cellular and tissue levels.

Uterine Horn Models for Adhesion Prevention Research

The rat uterine horn model is a well-established experimental setup for studying the prevention of postoperative adhesions, a common complication of gynecological surgery. In a notable study, a double-blind, randomized controlled experiment was designed using female Wistar Hannover rats. nih.gov To create the adhesion model, injuries were surgically induced on each uterine horn by cautery. nih.gov

Following the surgical procedure, the efficacy of misoprostol in preventing adhesion formation was compared to a control group and a group treated with Hyalobarrier® gel, another anti-adhesion agent. nih.gov The misoprostol group received a specific dose of the compound, and after a 14-day recovery period, adhesion scores were evaluated. The results demonstrated that misoprostol has a significant therapeutic potential in preventing pelvic adhesions and reducing inflammation scores. nih.gov Specifically, the extent, severity, degree, and total adhesion scores were statistically lower in the misoprostol group compared to the control group. nih.gov Furthermore, the inflammation score in the misoprostol group was significantly lower than in both the control and Hyalobarrier® groups. nih.gov

Efficacy of Misoprostol in Adhesion Prevention in a Rat Uterine Horn Model
ParameterMisoprostol Group vs. Control GroupMisoprostol Group vs. Hyalobarrier® Group
Total Adhesion ScoreSignificantly LowerNot specified
Inflammation ScoreSignificantly LowerSignificantly Lower

Animal Models for Neurodegeneration Studies

Animal models are crucial for investigating the neuroprotective properties of misoprostol. One such model involves inducing neurodegeneration in rats through chronic aluminum-overload. nih.gov In these studies, adult rats are treated with aluminum gluconate, leading to hippocampal neuron damage and impaired spatial learning and memory. nih.gov Misoprostol treatment in this model has been shown to dose-dependently improve these cognitive functions and promote healing of the damaged neurons. nih.gov

The neuroprotective mechanism of misoprostol in this model involves the modulation of the cyclooxygenase-2 (COX-2) downstream signaling pathway. nih.gov Specifically, misoprostol administration leads to a decrease in the level of prostaglandin E2 (PGE2) and down-regulation of microsomal PGE2 synthase-1 (mPGES-1), as well as the PGE2 receptors EP2 and EP4. nih.gov Conversely, the expression of the EP3 receptor is up-regulated in a dose-dependent manner. nih.gov These changes suggest that misoprostol helps to rebalance the mPGES-1-PGE2-EP signal pathway, thereby counteracting oxidant stress and inflammation in the central nervous system. nih.gov

Another animal model used to study neurodegeneration is the APP/PS1 mouse model, which overexpresses amyloid precursor protein (APP) and mutant presenilin 1 (PS1), key proteins implicated in Alzheimer's disease. nih.gov In these mice, misoprostol treatment has been found to blunt the age-related increase in amyloid-beta (Aβ) deposition, a hallmark of Alzheimer's pathology. nih.gov Furthermore, misoprostol administration in APP/PS1 mice leads to a decrease in malondialdehyde (MDA) content and an increase in superoxide dismutase (SOD) activity, indicating a reduction in oxidative stress. nih.gov

Neuroprotective Effects of Misoprostol in Animal Models of Neurodegeneration
Animal ModelKey FindingsMolecular Mechanisms
Aluminum-Overload RatsImproved spatial learning and memory, healing of hippocampal neuron damage. nih.govDecreased PGE2, mPGES-1, EP2, and EP4 expression; Increased EP3 expression. nih.gov
APP/PS1 MiceBlunted Aβ deposition, decreased MDA content, increased SOD activity. nih.govActivation of PGE2-EP3 signaling and inhibition of oxidative stress. nih.gov

Advanced Analytical Techniques

Advanced analytical techniques are instrumental in elucidating the complex molecular mechanisms underlying the pharmacological effects of misoprostol. These methods provide a deeper understanding of its interactions with biological systems.

Network Pharmacology Approaches

Network pharmacology is a powerful approach used to investigate the multi-target and multi-pathway mechanisms of drugs. mdpi.com In the context of misoprostol, network pharmacology has been employed to explore its mechanism in pregnancy termination. nih.govajrh.info This methodology involves identifying the known and potential targets of misoprostol from various databases such as DrugBank, SwissTargetPrediction, and PharmMapper. nih.govajrh.info

By constructing a protein-protein interaction (PPI) network of the shared genes between misoprostol and the physiological process of interest, researchers can identify key therapeutic targets. nih.gov For instance, in the study of pregnancy termination, 37 shared target genes were identified, leading to a network of 134 potential targets, with HSP90AA1, EGFR, and MAPK1 identified as core therapeutic targets. nih.govajrh.info Furthermore, Gene Ontology (GO) functional and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses have revealed that misoprostol can modulate signaling pathways such as the VEGF signaling pathway, calcium signaling pathway, and NF-κB signaling pathway. nih.govajrh.info

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is used to verify the potential targets of misoprostol identified through network pharmacology and to understand its binding mechanism at the atomic level. nih.gov The process involves generating 3D structures of the ligand (misoprostol) and the receptor protein, followed by energy-based docking using software like ICM-Pro. nih.gov

For example, molecular docking simulations have been used to study the binding of misoprostol's active form, misoprostol-FA, to the prostaglandin E2 receptor EP3. nih.gov These simulations can reveal the key structural elements involved in agonist binding, selectivity, and receptor activation. nih.gov The docking poses from these simulations can be compared with crystal structures to validate the accuracy of the computational model. nih.gov The binding affinity of misoprostol to its targets can also be calculated, providing a quantitative measure of the interaction.

Immunohistochemical Analysis of Tissue Samples

Immunohistochemistry (IHC) is a technique used to detect the presence and location of specific proteins in tissue samples. jdpo.org This method is valuable for studying the effects of misoprostol at the cellular level. For instance, in studies investigating the combined effects of mifepristone (B1683876) and misoprostol on early pregnancy tissues, IHC has been used to examine the expression of apoptosis-related proteins such as Bax and Bcl-2. nih.gov

In one such study, decidua and chorionic villi samples were collected from women who had received mifepristone followed by misoprostol. nih.gov Immunohistochemical staining revealed that this treatment regimen significantly increased the number of apoptotic cells in these tissues. nih.gov This increase in apoptosis was associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov These findings provide evidence that the combination of mifepristone and misoprostol modulates the Bax/Bcl-2 ratio, contributing to the termination of early pregnancy. nih.gov

Immunohistochemical Findings in Early Pregnancy Tissues After Mifepristone and Misoprostol Administration
Protein AnalyzedChange in ExpressionCellular Outcome
BaxIncreasedIncreased Apoptosis
Bcl-2Decreased

Quantitative Determination Methods using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

The quantitative analysis of misoprostol in biological samples is challenging due to its rapid and extensive metabolism into its active form, misoprostol acid. nih.gov Consequently, highly sensitive and specific analytical methods are required for its determination and quantification, especially given the low concentrations found in plasma. waters.com Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a preferred method for this purpose. scite.aimedcraveonline.com

This technique offers superior sensitivity and specificity for quantifying misoprostol acid in various biological matrices, including whole blood, plasma, and serum. nih.govmedcraveonline.comnih.gov A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Solid-phase extraction (SPE) is a common and effective technique used to extract misoprostol acid from the biological matrix. waters.comnih.gov This process helps to remove interfering endogenous components and concentrate the analyte, leading to a cleaner sample and improved analytical performance. medcraveonline.com

Chromatographic Separation: The extracted samples are analyzed using reversed-phase UPLC, often with an ACQUITY UPLC BEH C18 column. medcraveonline.comnih.gov A gradient elution using a mixture of organic solvents like methanol or acetonitrile and an aqueous buffer is employed to achieve chromatographic separation. waters.comepa.gov This separation is critical for resolving the analyte from other components in the sample.

Mass Spectrometric Detection: Detection is typically performed using a tandem quadrupole mass spectrometer operating in the negative ion electrospray (ESI-) mode. waters.com The high selectivity of this method is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for misoprostol acid and an internal standard are monitored. researchgate.netresearchgate.net

Numerous validated UPLC-MS/MS methods have been reported in the literature, demonstrating excellent performance characteristics for the quantification of misoprostol acid. Key validation parameters from several studies are summarized below.

Biological MatrixLinearity RangeLower Limit of Quantification (LLOQ)Recovery (%)Intra- & Inter-Assay Precision (% RSD)Reference
Whole Blood25–2000 ng/L25 ng/L89–97%Intra: 4.0–5.5%; Inter: 5.4–4.1% nih.govepa.gov
Human Plasma5–500 pg/mL5 pg/mLNot ReportedNot Reported waters.com
Human Plasma2–10 pg/mL2 pg/mLNot ReportedAcceptable nih.govresearchgate.net
Human Plasma10–3000 pg/mL10 pg/mLNot Reported&lt;8.3% researchgate.net
Biological Specimens (Whole Blood, Placenta, Fetal Liver)50-Not Specified50 pg/mL88.3–95.1%&lt;13.7% researchgate.netresearchgate.net
Human Serum3.1-18.4 ppb (ng/mL)Not ReportedConsistent results reportedNot Reported scite.aimedcraveonline.com

Research Protocol Development and Data Management Considerations

The development of robust and comprehensive research protocols is fundamental to conducting high-quality clinical studies on misoprostol. These protocols must be meticulously designed to ensure patient safety, data integrity, and the validity of the study's findings.

Protocol Development: A well-structured research protocol for a misoprostol study should clearly define several key elements. The participant eligibility criteria must be explicit, often including factors such as gestational age and screening for specific health conditions like severe anemia. prochoice.orgnih.gov The protocol must also standardize the intervention, detailing the route of administration (e.g., buccal, sublingual, or vaginal), the number of doses, and the timing between doses, as these variables can significantly impact effectiveness. societyfp.orgibisreproductivehealth.orgreproductiveaccess.org Furthermore, providing anticipatory guidance for the expected duration of the process and the potential for multiple clinic visits is a critical component of the protocol. prochoice.org

Data Management: Effective data management is crucial for the successful execution of clinical trials involving misoprostol. The research protocol should specify the data to be collected, including primary efficacy outcomes and patient-reported symptoms such as cramping, nausea, and fever. societyfp.org A structured follow-up plan is essential to confirm the final outcome of the intervention, which may involve at-home pregnancy tests or in-office procedures like ultrasound examinations. reproductiveaccess.org Data management systems must be capable of handling longitudinal data from multiple visits and sources. Clear and comprehensive patient instructions are also a key part of the protocol to ensure adherence and the accurate self-reporting of data. societyfp.org The protocol should also outline procedures for monitoring patients and managing any adverse events, ensuring that appropriate support and care are available when needed. nih.gov

Ethical Considerations in Misoprostol Research

Institutional Review Board (IRB) and Ethics Committee Approval Processes

All research involving human subjects, including studies on Misoprostol (B33685), must undergo a thorough review and receive approval from an Institutional Review Board (IRB) or an equivalent ethics committee before initiation. nih.gov These boards are formally designated to protect the rights, safety, and well-being of human research participants. nih.gov The IRB is tasked with evaluating the research protocol to ensure it has a clear scientific purpose, minimizes risks to participants, and includes robust procedures for protecting the confidentiality of participant information. nih.gov

The IRB review process is comprehensive and considers all aspects of the proposed study. This includes the study design, recruitment materials, and the informed consent process. nih.gov The IRB has the authority to approve, require modifications to, or disapprove research that does not meet established scientific or ethical standards. nih.gov For research involving vulnerable populations, such as pregnant women, the IRB provides additional scrutiny to ensure adequate protections are in place. nih.gov The approval process typically involves the submission of a detailed study protocol, informed consent forms, and other relevant documents. hhs.gov The IRB may conduct an expedited review for studies that pose no more than minimal risk to participants, or a full board review for research involving greater than minimal risk. umich.edu Ongoing research is also subject to continuing review by the IRB, typically on an annual basis. nih.gov Any modifications to the approved protocol must be submitted to the IRB for review and approval before implementation. nih.gov

Principles and Practices of Informed Consent in Misoprostol Studies

Informed consent is a cornerstone of ethical research and is a mandatory process in all Misoprostol studies involving human participants. ox.ac.uksciepub.com The principle of informed consent is rooted in the ethical tenet of respect for persons, which requires that individuals be treated as autonomous agents and that persons with diminished autonomy are entitled to protection. The process of obtaining informed consent ensures that prospective participants are provided with sufficient information about the research to make a voluntary and informed decision about their participation. pfizerclinicaltrials.com

The informed consent document and process must clearly communicate the purpose of the research, the procedures to be followed, and any potential risks and benefits of participation. sciepub.compfizerclinicaltrials.com This information must be presented in a language that is understandable to the potential participant. umich.edu For Misoprostol studies, this includes a clear explanation of the drug being studied, its known effects, and any uncertainties. In the context of research involving abortion, it is crucial that the informed consent process is free from coercion or undue influence and that counseling, if offered, is non-biased and respects the woman's autonomy. reproductiverights.orgumich.edu Participants must also be informed that their participation is voluntary and that they may withdraw from the study at any time without penalty. pfizerclinicaltrials.com The process of obtaining informed consent is not merely a formality of signing a document; it is an ongoing dialogue between the researcher and the participant.

Maintaining Confidentiality and Protecting Participant Privacy

Protecting the privacy of research participants and maintaining the confidentiality of their data are paramount ethical obligations in Misoprostol research. pitt.eduunr.edu Privacy refers to an individual's right to control the extent, timing, and circumstances of sharing oneself with others. usc.edu Confidentiality, on the other hand, pertains to the treatment of information that an individual has disclosed in a relationship of trust and with the expectation that it will not be divulged to others without permission. unr.edu

In Misoprostol research, particularly in sensitive areas, breaches of confidentiality could lead to significant social and personal harm. nih.gov Researchers must implement robust measures to safeguard participant data. These measures can include:

Data Encryption: Electronic data should be encrypted to prevent unauthorized access. usc.edu

Secure Storage: Physical records should be kept in locked cabinets in secure locations, with access limited to authorized study personnel. pitt.edu

Anonymization and De-identification: Whenever possible, identifiers should be removed from research data to render it anonymous. pitt.edu

Certificates of Confidentiality: In some jurisdictions, researchers can obtain a Certificate of Confidentiality, which provides a legal protection against being compelled to disclose identifiable research information. scripps.edu

The informed consent process must clearly outline the measures that will be taken to protect confidentiality and any limitations to that confidentiality. unr.edu

Ensuring Participant Safety and Rigorous Monitoring in Clinical Trials

Ensuring the safety of participants is a primary ethical imperative in all clinical trials, including those involving Misoprostol. Researchers have a responsibility to minimize potential risks and to continuously monitor participants for any adverse events. csjmu.ac.in This begins with a carefully designed study protocol that includes clear inclusion and exclusion criteria to ensure that only appropriate individuals are enrolled. clinicaltrials.govclinicaltrials.gov

Throughout the clinical trial, rigorous monitoring is essential. This can involve regular follow-up visits, laboratory tests, and other assessments to evaluate the participant's health status. An independent Data and Safety Monitoring Board (DSMB) is often established for large or high-risk clinical trials. csjmu.ac.in The DSMB is composed of experts who are not involved in the study and who periodically review the accumulating data to ensure the ongoing safety of participants and the scientific integrity of the trial. csjmu.ac.inclinicaltrials.gov The DSMB has the authority to recommend that a trial be modified or terminated if there are concerns about participant safety or if the study is unlikely to achieve its objectives. clinicaltrials.gov

Responsible Dissemination of Misoprostol Research Findings in Politically Sensitive Contexts

The dissemination of research findings on Misoprostol, particularly in politically and legally restrictive environments, requires careful consideration to avoid potential negative consequences. nih.gov The findings of such research can be misused or misinterpreted, potentially leading to increased stigma, legal repercussions for individuals seeking or providing abortion services, or crackdowns on access to the medication. nih.gov

Researchers have an ethical obligation to disseminate their findings responsibly. nih.gov This includes:

Contextualizing the Findings: Research results should be presented in a way that is accurate, balanced, and avoids sensationalism. The limitations of the study should be clearly stated.

Targeted Dissemination: Researchers should consider the most appropriate audiences for their findings and tailor their dissemination strategies accordingly. This may involve engaging with policymakers, healthcare providers, and community organizations in a way that promotes constructive dialogue and evidence-based policy. nih.gov

Protecting Participants and Communities: The dissemination plan should prioritize the safety and well-being of the research participants and the communities they represent. In some cases, this may mean delaying or modifying the public release of certain findings. researchgate.net

Ethical considerations are an integral part of the entire research process, from the initial design of the study to the final dissemination of the results. In the context of Misoprostol research, these considerations are particularly acute and demand a thoughtful and principled approach from researchers and ethics review boards alike.

Data on Ethical Considerations in Research

Ethical PrincipleApplication in Misoprostol ResearchKey Considerations
Respect for Persons Obtaining voluntary and informed consent from all participants.Ensuring participants fully understand the research, risks, and benefits. Protecting vulnerable populations.
Beneficence Maximizing potential benefits of the research while minimizing potential harms.Rigorous study design to ensure scientific validity. Continuous safety monitoring of participants.
Justice Fair and equitable selection of research participants.Avoiding the exploitation of vulnerable groups. Ensuring that the benefits and burdens of research are distributed fairly.

Chemical Synthesis and Analogues Research of Misoprostol

Methodologies for Total Synthesis of Misoprostol (B33685)

The total synthesis of misoprostol has been approached through several strategic methodologies, with the three-component coupling and bicycloalkane approaches being prominent.

One of the widely recognized methods for misoprostol synthesis is the two-component cuprate (B13416276) coupling reaction. google.comgoogle.com This strategy involves the conjugate addition of an organocuprate reagent to a cyclopentenone intermediate. Specifically, a protected cyclopentenone ester is reacted with a "Lower Order" lithium cuprate reagent which carries the desired side chain. google.comgoogle.comgoogle.com The preparation of this crucial cuprate reagent itself involves multiple steps. One route begins with an acetylenic alcohol which is protected, undergoes hydroalumination, and is then converted to a 1-alkenyl iodide. This iodide is then transformed into the corresponding 1-alkenyl lithium, which subsequently reacts with a cuprous acetylide to form the final lithium cuprate reagent. google.com An alternative process for generating the cuprate reagent utilizes the reaction of a vinyl stannane (B1208499) with copper iodide and methyllithium. google.comchemicalbook.com

Another foundational strategy in prostaglandin (B15479496) synthesis, applicable to misoprostol, is the bicycloheptane approach developed by E.J. Corey. libretexts.org This method utilizes a bicyclo[2.2.1]heptane system to control the stereochemistry of the cyclopentane (B165970) ring. The synthesis begins with a Diels-Alder reaction to form the bicyclic framework. Subsequent steps, including Baeyer-Villiger oxidation and iodolactonization, are employed to open the bicyclic system and introduce the necessary functional groups with the correct stereochemistry on the five-membered ring. libretexts.org This approach is versatile and provides an entry point to a wide range of natural and unnatural prostaglandins (B1171923). libretexts.org

Research on the Synthesis of Misoprostol Analogues

Research into misoprostol analogues has been focused on enhancing potency and modifying its activity profile. The primary structural alterations from its parent compound, PGE1, involved moving the C-15 hydroxyl group to the C-16 position and adding a methyl group to C-16. nih.gov This modification was crucial as it prevents metabolic oxidation of the hydroxyl group, thereby increasing both oral potency and duration of action. nih.gov

Further research has explored other structural modifications. For instance, a stereospecific synthesis of a 3E,5Z diene analogue of misoprostol has been reported. nih.gov The synthesis of this analogue involved a palladium-catalyzed coupling of an acetylene (B1199291) intermediate with methyl 4-iodo-3(E)-butenoate to create a conjugated enyne. nih.gov Subsequent selective hydrogenation of the enyne using a P-2 nickel catalyst yielded the desired diene structure. nih.gov Another example includes the synthesis of an analogue known as 11-Deoxy-13,14-didehydro-17-methyl-20-norprostaglandin B1 Ethyl Ester . researchgate.net The development of a diverse range of new analogues for each series of prostaglandins aims to optimize their biological activity. researchgate.net

During the synthesis and purification of misoprostol, the potential for intramolecular isomerization presents a chemical challenge. Research has specifically investigated the conversion of A-type Misoprostol (A-MP) into B-type Misoprostol (B-MP). scispace.combenthamdirect.comingentaconnect.comnih.gov A novel and effective method for this isomerization utilizes the non-nucleophilic, strong base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). scispace.combenthamdirect.comingentaconnect.comnih.goveurekaselect.com This process has been successfully applied for the separation of enantio-pure isomers without generating impurities. scispace.combenthamdirect.comnih.goveurekaselect.com The chemical structures of the resulting A-MP and B-MP isomers have been confirmed through spectral analyses, including 1H-NMR, 13C-NMR, and Mass spectroscopy. scispace.combenthamdirect.comingentaconnect.comnih.gov

Advancements in Synthetic Reagents and Methodologies

The field of prostaglandin synthesis has continually evolved with the introduction of new reagents and more efficient methodologies. researchgate.net Noteworthy developments include the increasing use of transition metal-mediated reactions , such as palladium-catalyzed couplings, which have been employed in the synthesis of misoprostol analogues. nih.govresearchgate.net

Specific catalysts have been developed for key transformations. For example, while the Lindlar catalyst was unsuccessful in the selective hydrogenation of a conjugated enyne in one analogue synthesis, P-2 nickel proved to be an effective catalyst for achieving the desired 3E,5Z diene. nih.gov The use of organocuprate reagents remains a cornerstone methodology, with studies focusing on optimizing their preparation, for instance, by reacting an excess of an alkyl lithium compound with a cuprous halide before the addition of a vinyl stannane to avoid the use of toxic cyanide compounds. google.comgoogle.com

Beyond transition metals, enzymatic resolution methods have also been incorporated into synthetic strategies to obtain desired optically active compounds. researchgate.netresearchgate.net These biocatalytic transformations are often used to produce enantiomerically pure key intermediates, such as chiral lactones, which are foundational building blocks in prostaglandin synthesis. nih.gov

Development of Chemistry on Support for Prostaglandin Libraries

A significant advancement in synthetic methodology has been the development of chemistry on support , or solid-phase synthesis, for the creation of prostaglandin libraries. researchgate.netresearchgate.net This technique, originally pioneered for peptide synthesis, involves attaching molecules to a solid support material (like polystyrene beads) and carrying out synthetic steps in a sequential manner. google.comwikipedia.org

The application of this method to prostaglandins allows for the efficient and rapid generation of a diverse range of analogues for biological screening. acs.org In a typical solid-phase synthesis, a starting material is anchored to the resin, and subsequent reagents are added in solution. wikipedia.org The use of excess reagents can drive reactions to completion, and purification is simplified to washing the beads. wikipedia.org After the synthesis is complete, the final prostaglandin analogue is cleaved from the solid support. wikipedia.orgacs.org This high-throughput approach has been successfully used to prepare libraries of both E-series and F-series prostaglandins. acs.org

Future Research Directions and Translational Perspectives for Misoprostol

Ongoing Optimization of Misoprostol (B33685) Regimens and Administration Routes

The optimization of misoprostol use continues to be a dynamic area of research, with a focus on refining regimens and comparing various administration routes to enhance efficacy for its diverse clinical applications. nih.govekb.eg Pharmacokinetic studies have been instrumental in this endeavor, revealing significant differences in absorption, bioavailability, and time to peak plasma concentration among oral, vaginal, sublingual, and buccal routes. researchgate.netnih.govresearchgate.net

Vaginal administration results in a slower absorption and lower peak concentration but offers a more prolonged duration of action. nih.govnih.gov The bioavailability of vaginally administered misoprostol can be increased by moistening the tablets before insertion. nih.govresearchgate.net The buccal route shows a pharmacokinetic profile with a gradual rise in serum levels, similar to vaginal administration, but with lower peak concentrations. researchgate.netresearchgate.net These distinct pharmacokinetic profiles suggest that the optimal route of administration may depend on the specific clinical indication, balancing the need for rapid onset versus sustained action. nih.govresearchgate.net

Pharmacokinetic Properties of Misoprostol by Administration Route

Administration Route Peak Concentration (Cmax) Time to Peak (Tmax) Bioavailability (AUC) Key Characteristics
Sublingual Highest Rapid Highest Rapid onset, prolonged activity, avoids first-pass metabolism. nih.govnih.govnih.gov
Oral High Rapid Lower Fastest onset, but shorter duration of action. oup.comnih.gov
Vaginal Lower Slower High Slower onset, but prolonged uterine effect. nih.govgynuity.org
Buccal Lower Slower Moderate Gradual absorption, similar uterine tone to vaginal route. researchgate.netnih.govresearchgate.net

Ongoing research continues to compare these routes for various indications, such as labor induction and medical abortion, to establish the most effective and acceptable regimens. ekb.egnih.govfrontiersin.orgnih.gov

Exploration of Novel and Emerging Administration Routes for Enhanced Efficacy or Reduced Adverse Events

Beyond the established routes, research is venturing into novel drug delivery systems to improve misoprostol's stability, control its release, and enhance patient acceptability. One area of investigation is the development of new formulations that are more stable, as misoprostol tablets are sensitive to moisture. nih.govnih.govrjptonline.org Research into dispersions of misoprostol in hydroxypropyl methylcellulose (B11928114) (HPMC) has shown promise in creating more stable solid dosage forms. nih.gov

Emerging administration technologies aim to provide sustained drug release, which could be beneficial for indications like labor induction. wjpr.net For example, researchers are developing modified-release bilayer tablets, combining misoprostol with polymers like HPMC and Xanthan Gum to achieve a controlled, 24-hour release profile. wjpr.net Another innovative approach involves the creation of gelatin/misoprostol composites. mdpi.com These biomaterials are developed using a freeze-lyophilization technique to incorporate misoprostol into a gelatin matrix, which can then be crosslinked with sodium tripolyphosphate to control its physical properties and release profile. mdpi.com

These novel systems are being explored to potentially enhance efficacy by maintaining therapeutic drug levels over a longer period while possibly reducing the side effects associated with the high peak plasma concentrations seen with routes like sublingual administration. nih.govresearchgate.net The continued exploration of such advanced drug delivery technologies represents a significant future direction for misoprostol research.

Development of Strategies to Maximize Misoprostol Effectiveness in Diverse Clinical and Nonclinical Settings

A critical area of ongoing research is the development of strategies to ensure misoprostol can be used effectively and safely in a wide range of settings, particularly in low-resource countries where maternal mortality rates are highest. wright.edunih.gov Since misoprostol is inexpensive, heat-stable, and can be administered via multiple non-invasive routes, it holds immense promise for communities where access to skilled birth attendants or facilities with cold-chain storage for oxytocin (B344502) is limited. harvard.eduresearchgate.netnih.gov

Research has focused on community-based distribution models, where misoprostol is provided to pregnant women in advance of delivery for self-administration to prevent postpartum hemorrhage (PPH). harvard.edu Studies in South Asia and Africa have demonstrated that this approach is feasible, safe, effective, and acceptable to users. harvard.edu Furthermore, providing training to traditional birth attendants (TBAs) on the correct use of misoprostol for PPH prevention has been shown to be an effective strategy. wright.edu

The implementation of misoprostol is seen as a key intervention to help achieve global commitments to reduce maternal mortality. nih.gov Strategies being investigated include integrating misoprostol into existing clinical protocols and pharmaceutical supply systems for its approved obstetric indications. researchgate.netnih.gov Maximizing its effectiveness requires overcoming barriers such as lack of information among healthcare providers and the stigma associated with its use as an abortifacient, which can stall its integration into routine obstetric care. researchgate.netresearchgate.netresearchgate.net Future research will likely focus on large-scale implementation studies to identify and overcome context-specific barriers to ensure equitable access and proper use in diverse settings. nih.gov

Identification of Patient Subpopulations Most Likely to Benefit from Misoprostol Therapy

To move towards more personalized medicine, researchers are working to identify patient subpopulations that are most likely to respond favorably to misoprostol therapy. Pharmacogenetic studies represent a key frontier in this effort. Research has suggested that genetic variability may play a role in patient responses, such as the incidence of misoprostol-induced fever. researchgate.net

One study identified a potential link between a single nucleotide polymorphism in the ABCC4 gene and the occurrence of fever following misoprostol administration. researchgate.netnih.gov The ABCC4 and SLCO1B1 genes code for drug transporters that may influence the concentration of misoprostol acid, the active metabolite, in different tissues. nih.gov Identifying patients with specific genetic markers could allow for the prediction of certain responses and the tailoring of therapy.

Beyond genetics, physiological differences may also define patient subpopulations. For example, in vitro studies on myometrial tissues have shown that cells from women who have undergone spontaneous labor respond differently to misoprostol than cells from women who have not. nih.gov Cells from the spontaneous labor group showed an upregulation of genes associated with increased muscle contraction, suggesting a greater responsiveness to the drug. nih.gov Further research in these areas could lead to the development of screening tools or biomarkers to predict patient response and optimize the selection of candidates for misoprostol therapy.

Longitudinal Studies and Assessment of Long-Term Outcomes

While a substantial body of research has established the short-term efficacy of misoprostol for various indications, there is a recognized need for more longitudinal studies to assess long-term outcomes. researchgate.net Most clinical trials have focused on immediate endpoints, such as the success of medical abortion or the immediate control of postpartum hemorrhage. nih.gov

Future research must extend beyond these immediate outcomes to understand the potential long-term effects on maternal and infant health. For conditions like PPH, this includes assessing the need for follow-up care after a severe bleeding episode and any lasting health consequences for the mother. researchgate.net For its use in labor induction, long-term follow-up of both mother and child is necessary to provide a comprehensive understanding of outcomes. Similarly, for medical abortion, while short-term safety is well-documented, more extensive data on long-term reproductive health would be beneficial. The initiation of large-scale, long-term follow-up studies is a critical next step to refine dosing strategies and fully establish the comprehensive impact of misoprostol use across its various applications. researchgate.net

Research into Synergistic Effects of Misoprostol with Other Pharmacological Agents

A highly promising area of research is the investigation of misoprostol in combination with other pharmacological agents to enhance its therapeutic effects. The most extensively studied combination is with mifepristone (B1683876), a progesterone (B1679170) receptor antagonist, for medical abortion and the management of miscarriage. nih.govnih.gov Numerous studies have demonstrated that a combination regimen of mifepristone followed by misoprostol is significantly more effective than misoprostol alone. nih.govresearchgate.netdntb.gov.ua

This synergistic effect is attributed to mifepristone's ability to block progesterone receptors, which leads to the cessation of uterine implantation and sensitizes the uterus to the contraction-inducing effects of misoprostol. nih.gov This combination has been shown to increase the rate of complete abortion, reduce the need for subsequent surgical intervention, and decrease hospital admissions compared to misoprostol monotherapy. nih.govresearchgate.net A systematic review and meta-analysis confirmed that the combined regimen is a highly effective method for first-trimester pregnancy termination. nih.gov

Efficacy of Misoprostol Monotherapy vs. Combination Therapy with Mifepristone

Study Outcome Misoprostol Alone Mifepristone + Misoprostol Key Finding
Successful Miscarriage Management 56% 73% Combination therapy significantly decreased the need for further treatment (P=0.012). nih.gov
Complete Expulsion (Early Pregnancy Failure) 84% 96% A 12% higher rate of complete evacuation with combination therapy (p <0.05). dntb.gov.ua
Complete Abortion Rate (Systematic Review) Lower Higher (Avg. 95%) The combined regimen is highly effective and acceptable in low- and middle-income countries. researchgate.net

Beyond mifepristone, preclinical studies have explored other combinations. For example, the synergistic effects of misoprostol with mifepristone and the compound DL111-IT have been investigated for early pregnancy termination, suggesting that three-drug combinations may be a promising future regimen. nih.govresearchgate.net Further research into such synergistic relationships could lead to more effective and lower-dose treatment protocols. drugbank.com

Investigations into Misoprostol's Impact on Global Public Health Systems and Accessibility to Care

Misoprostol's role in global public health is a subject of intense investigation and debate, primarily due to its potential to significantly reduce maternal mortality and morbidity in low-resource settings. nih.govresearchgate.net It is considered an essential medicine by the World Health Organization for preventing and treating PPH and for managing incomplete abortions, which are leading causes of maternal death in developing countries. nih.govnih.govnih.gov

The drug's heat stability and ease of administration make it a revolutionary tool for improving reproductive health outcomes where health systems are under-resourced. researchgate.netnih.gov However, its accessibility is often complicated by its dual identity as both a life-saving obstetric drug and a widely used, often clandestine, abortifacient. researchgate.netoup.comresearchgate.net This "double life" has led to regulatory and social barriers, stalling its integration into routine care in some regions. researchgate.netoup.com

Research in this area focuses on understanding and overcoming these implementation gaps. nih.gov This includes studying the impact of community-based distribution programs, training local healthcare workers, and navigating the political and social challenges to make the drug more widely and safely available. wright.eduharvard.eduresearchgate.net Investigations into its cost-effectiveness and its ability to avert maternal deaths are crucial for informing public health policy and advocating for its broader implementation. nih.govresearchgate.net The ultimate goal is to harness misoprostol's full potential to improve access to essential reproductive healthcare and save women's lives globally. researchgate.netnih.gov

Addressing Unexplored and Under-researched Indications for Misoprostol

While misoprostol is widely utilized for its approved indication of preventing gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs) and for numerous off-label uses in obstetrics and gynecology, several therapeutic areas remain under-researched. nih.govdrugs.com Future investigations are warranted to formally establish the efficacy and safety of misoprostol in these potential applications.

One promising but not yet fully explored area is its use for cervical ripening prior to various gynecologic procedures in non-pregnant women. nih.gov Research has been conducted on its utility before procedures such as hysteroscopy, endometrial biopsy, and intrauterine device (IUD) insertion to reduce complications like cervical laceration and uterine perforation. ciane.net However, more robust clinical trials are necessary to determine the ideal patient candidates, optimal dosing regimens, and the most effective routes of administration for these specific contexts. nih.gov Most studies to date have focused on premenopausal women, leaving its effectiveness in postmenopausal women largely unconfirmed. nih.gov

Further Experimental Validation of Misoprostol's Pharmacological Mechanisms

Misoprostol is a synthetic analogue of prostaglandin (B15479496) E1 (PGE1). misoprostol.org Its primary mechanism of action involves binding to prostaglandin E1 receptors, which mediates its diverse physiological effects. nih.govdrugbank.com In the stomach, it stimulates these receptors on parietal cells to inhibit gastric acid secretion. nih.govpatsnap.com It also promotes the secretion of protective mucus and bicarbonate, enhancing the mucosal barrier. drugbank.com In the uterus, binding to prostaglandin receptors on myometrial smooth muscle cells increases intracellular calcium levels, leading to uterine contractions. misoprostol.orgpatsnap.com It also acts on the cervix, promoting the breakdown of collagen and reducing cervical tone, which results in cervical softening and dilation. misoprostol.orgnih.gov

Future experimental research is needed to further elucidate the nuanced aspects of these mechanisms. Pharmacokinetic studies have shown that the route of administration—oral, vaginal, sublingual, buccal, or rectal—significantly impacts the drug's onset and duration of action, as well as its systemic bioavailability. misoprostol.org For instance, oral and sublingual routes offer a rapid onset, while vaginal and rectal administration lead to more prolonged activity. misoprostol.orgnih.gov Further studies are required to correlate these pharmacokinetic profiles with specific clinical outcomes more precisely, allowing for better-tailored treatment regimens.

The table below summarizes key pharmacokinetic properties of misoprostol's active metabolite, misoprostol acid, following a single dose administration via different routes.

Route of AdministrationPeak Plasma Concentration (Tmax)Bioavailability (AUC)Onset of ActionDuration of Action
Oral ~12-30 minutesModerate~8-11 minutes~2-3 hours
Vaginal ~75 minutesHigh~20 minutes~4 hours
Sublingual ~30 minutesHigh~11 minutes~3 hours
Rectal ~100 minutesModerate~100 minutes~4 hours

Data synthesized from multiple pharmacokinetic studies. misoprostol.orgdrugbank.com AUC = Area Under the Curve, indicating total drug exposure.

Additionally, advanced analytical methods are being developed and validated for the precise quantification of misoprostol and its active metabolite, misoprostol acid, in biological samples. mdpi.comresearchgate.netresearchgate.net Techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) are enabling more sensitive and specific measurements. mdpi.com The application of these methods in future clinical trials will provide higher quality data to validate and refine our understanding of misoprostol's pharmacodynamics and dose-response relationships across its various indications. mdpi.com

Continued Refinement of Misoprostol Indications Based on Evolving Scientific Evidence

The clinical use of misoprostol, particularly in obstetrics and gynecology, is in a state of continuous refinement as new scientific evidence emerges from clinical trials and systematic reviews. nih.gov This evolution is reflected in the regularly updated guidelines from global health bodies like the World Health Organization (WHO) and the International Federation of Gynecology and Obstetrics (FIGO). nih.govfigo.orgresearchgate.net

For medical abortion, evidence has led to the refinement of combination regimens with mifepristone and also established protocols for misoprostol-only regimens, which are crucial in settings where mifepristone is unavailable. nih.govreproductiveaccess.org Guidelines are continuously updated regarding the optimal timing, route, and number of doses to maximize efficacy and patient satisfaction. nih.govreproductiveaccess.org

In the context of labor induction, research has focused on identifying the optimal low dose that balances efficacy with safety, aiming to reduce the risk of uterine hyperstimulation. nih.govnih.gov A 2021 Cochrane review concluded that low-dose oral misoprostol is likely a better method for labor induction compared to alternatives like vaginal dinoprostone (B10761402) or a Foley catheter, potentially reducing cesarean delivery rates. obgproject.com This evidence directly informs clinical practice, moving away from higher, less safe dosages. nih.gov

The management of early pregnancy loss and incomplete abortion is another area of refinement. Studies comparing misoprostol alone versus a combination of mifepristone and misoprostol are ongoing to determine if the combined regimen can shorten the time to expulsion and increase success rates. rhsupplies.orgclinicaltrials.gov

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying misoprostol acid in biological samples?

  • Answer : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS-MS) is the gold standard for detecting misoprostol acid (a metabolite of misoprostol) in serum. Key parameters include chromatographic separation at 2.2 minutes, sensitivity ranges of 3.1–18.4 ppb, and validation for intra- and inter-day precision . Researchers should optimize sample preparation (e.g., protein precipitation) to minimize matrix interference and ensure metabolite stability.

Q. How should randomized controlled trials (RCTs) evaluate misoprostol's efficacy in postpartum hemorrhage (PPH)?

  • Answer : RCTs should compare blood loss, hemoglobin levels, and adverse events (e.g., pyrexia) between intervention and control groups at standardized time points (e.g., 2 and 4 hours postpartum). For example, a study design with 95% confidence intervals for differences in blood pressure stabilization and hemoglobin recovery (P<0.05) ensures statistical rigor . Include stratification by dosage (e.g., 600 µg vs. lower doses) to assess safety trade-offs .

Q. What statistical methods are appropriate for analyzing misoprostol's clinical outcomes?

  • Answer : Use χ² tests for comparing proportions (e.g., adverse reaction rates) and binary logistic regression to adjust for covariates like gestational age and parity. For instance, multivariable models in STATA can isolate misoprostol’s effect while controlling for confounders (p<0.05 significance threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in maternal mortality data between misoprostol and other uterotonics?

  • Answer : Meta-analyses should employ sensitivity analyses to exclude confounding factors like hyperpyrexia. For example, shows no significant mortality difference when pyrexia (>38°C) is excluded from composite outcomes (RR 1.54, 95% CI 0.40–5.92). Stratify data by dosage (≥600 µg linked to mortality risk) and study setting (low-resource vs. well-resourced) to contextualize findings .

Q. What strategies mitigate bias in systematic reviews of misoprostol's labor induction efficacy?

  • Answer : Apply GRADE criteria to assess evidence quality, focusing on RCTs with low heterogeneity (I² < 50%). For instance, highlights oral misoprostol’s reduced caesarean rates (RR 0.77) but increased meconium-stained liquor (RR 1.65), requiring subgroup analysis by dosage and delivery protocols to minimize bias .

Q. How should preclinical studies model misoprostol's neuroprotective effects?

  • Answer : Use aged animal models (e.g., 12-month-old mice) to simulate cerebral ischemia or intracerebral hemorrhage. Measure outcomes like infarct volume reduction and receptor activation (e.g., PGE2 agonism) with longitudinal designs. Ensure pharmacokinetic alignment between animal doses and human-equivalent regimens .

Methodological Considerations

Q. What are best practices for reporting misoprostol-related clinical trial data?

  • Answer : Follow CONSORT guidelines: detail randomization, blinding, and attrition rates. For example, specifies reporting hemoglobin levels, blood loss, and adverse events with 95% CIs. Include supplementary eTables for secondary outcomes (e.g., abortion completion rates) to enhance reproducibility .

Q. How can researchers address heterogeneity in meta-analyses of misoprostol's PPH outcomes?

  • Answer : Use random-effects models to account for variability across studies. For instance, reports high heterogeneity (I² = 69%) in composite morbidity outcomes, necessitating subgroup analyses by region, dosage, and comparator drugs (e.g., oxytocin vs. dinoprostone) .

Q. What ethical frameworks apply to misoprostol trials in low-resource settings?

  • Answer : Prioritize community engagement and informed consent, especially where literacy rates are low. Protocols should align with WHO guidelines for maternal health, emphasizing accessibility and safety monitoring (e.g., pyrexia as a dose-limiting factor) .

Data Presentation Standards

  • Tables : Include comparative efficacy tables (e.g., vaginal birth rates within 24 hours, RR 0.16 for oral misoprostol vs. placebo) .
  • Figures : Use forest plots for meta-analyses and Kaplan-Meier curves for time-to-event outcomes (e.g., labor induction timelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Misoprostol a
Reactant of Route 2
Reactant of Route 2
Misoprostol a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.